molecular formula C23H29NO4 B8261932 Daphnilongeranin A

Daphnilongeranin A

Cat. No.: B8261932
M. Wt: 383.5 g/mol
InChI Key: TVYCEKHYHLUROK-UHFFFAOYSA-N
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Description

Daphnilongeranin A is a useful research compound. Its molecular formula is C23H29NO4 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCEKHYHLUROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Putative Biosynthetic Pathway of Daphnilongeranin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and potential biological activities. While the definitive enzymatic machinery responsible for the biosynthesis of this compound has yet to be fully elucidated, a plausible biosynthetic pathway has been postulated based on the structures of co-isolated alkaloids. This proposed pathway serves as a critical roadmap for synthetic chemists, enabling the development of elegant biomimetic total syntheses that, in turn, lend credence to the biosynthetic hypotheses. This technical guide provides an in-depth overview of the current understanding of the putative biosynthetic pathway of this compound, supported by data from key biomimetic synthetic efforts.

The Postulated Biosynthetic Network

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the cyclization of squalene, leading to a proto-daphniphylline intermediate. From this common precursor, a cascade of rearrangements and functional group modifications gives rise to the vast structural diversity observed in this family. This compound is thought to occupy a pivotal position within this intricate network, potentially serving as a key intermediate that links the calyciphylline A and daphnicyclidin D subfamilies of these alkaloids.

The immediate precursor to this compound in the proposed pathway is daphniyunnine A. The transformation of daphniyunnine A to this compound is hypothesized to involve a mechanistically complex oxygen atom insertion into the C10-C17 bond, a challenging transformation to replicate in a laboratory setting.[1]

Below is a diagram illustrating the key proposed transformations in the biosynthetic pathway leading to and from this compound.

Postulated Biosynthetic Pathway of this compound cluster_0 Calyciphylline A Subfamily cluster_1 This compound Subfamily cluster_2 Daphnicyclidin D Subfamily Daphniyunnine A Daphniyunnine A This compound This compound Daphniyunnine A->this compound [O] insertion (mechanistically puzzling) Daphnicyclidin D type Daphnicyclidin D type This compound->Daphnicyclidin D type Rearrangement

Postulated Biosynthetic Relationship of this compound.

Biomimetic Synthesis and Experimental Support

The challenges associated with mimicking the proposed biosynthetic steps in the laboratory have led to the development of innovative, generalized biomimetic strategies. These approaches, while not always replicating the exact proposed biosynthetic transformations, target the key bond formations and skeletal rearrangements, providing strong circumstantial evidence for the proposed pathway.

A notable biomimetic synthesis of this compound-type alkaloids utilizes a substrate- and reaction-altering strategy to bypass the challenging oxygen insertion step. Instead of starting from a daphniyunnine A-like precursor, the synthesis employs a more synthetically tractable intermediate that can be elaborated to the core structure of this compound.

Key Synthetic Transformations

The following table summarizes key reactions and yields from a representative biomimetic synthesis of a this compound-type skeleton. This data highlights the efficiency of modern synthetic methods in constructing such complex molecular architectures.

StepReactant(s)Reagents and ConditionsProductYield (%)Reference
Trimethylenemethane [3+2] CycloadditionEnedionePd2(dba)3·CHCl3, P(O-i-Pr)3, TMSOAc, BSA, THF, 60 °CDensely substituted five-membered carbocycle75[1]
Luche ReductionKetone intermediateCeCl3·7H2O, NaBH4, MeOH, -78 °CAllylic alcohol96[1]
DehydrationAllylic alcoholMsOH, CH2Cl2; then PPTS, 4 Å MS, CH2Cl2Diene90[1]
Aldol Cyclization/Retro-AldolAdvanced intermediateTBD, THF, -78 °C5,7-fused bicyclic ring system78[1]
Experimental Protocols

Detailed methodologies for key experiments in the biomimetic synthesis of the this compound core are provided below. These protocols are adapted from the published literature and are intended for an audience of trained synthetic chemists.

1. Trimethylenemethane [3+2] Cycloaddition:

  • Objective: To construct the densely substituted five-membered carbocycle, a key feature of the this compound subfamily.

  • Procedure: To a solution of the enedione starting material in anhydrous tetrahydrofuran (B95107) (THF) are added N,O-bis(trimethylsilyl)acetamide (BSA) and 2-(acetoxymethyl)-3-(trimethylsilyl)prop-1-ene (TMSOAc). A pre-mixed solution of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd2(dba)3·CHCl3) and triisopropyl phosphite (B83602) (P(O-i-Pr)3) in THF is then added. The reaction mixture is heated to 60 °C and stirred until completion as monitored by thin-layer chromatography (TLC). The reaction is then cooled to room temperature, quenched, and the product is isolated and purified by column chromatography.

2. Luche Reduction:

  • Objective: Selective reduction of a ketone in the presence of other reducible functional groups to afford an allylic alcohol.

  • Procedure: The ketone-containing intermediate is dissolved in methanol (B129727) (MeOH) and cooled to -78 °C. Cerium(III) chloride heptahydrate (CeCl3·7H2O) is added, and the mixture is stirred until the salt dissolves. Sodium borohydride (B1222165) (NaBH4) is then added portionwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by flash chromatography.

The workflow for this biomimetic approach is depicted in the following diagram:

Biomimetic Synthesis Workflow Enedione Enedione Cycloaddition Cycloaddition Enedione->Cycloaddition Pentacyclic Ketone Pentacyclic Ketone Cycloaddition->Pentacyclic Ketone Reduction Reduction Pentacyclic Ketone->Reduction Allylic Alcohol Allylic Alcohol Reduction->Allylic Alcohol Dehydration Dehydration Allylic Alcohol->Dehydration Diene Diene Dehydration->Diene Cascade Reaction Cascade Reaction Diene->Cascade Reaction This compound Core This compound Core Cascade Reaction->this compound Core

Workflow for the Biomimetic Synthesis of the this compound Core.

Conclusion and Future Directions

The study of the biosynthetic pathway of this compound is a testament to the intricate and elegant chemistry performed by nature. While the precise enzymatic steps remain to be uncovered, the synergy between biosynthetic proposals and advanced synthetic chemistry has provided a strong foundation for our current understanding. Future research in this area will likely focus on the identification and characterization of the enzymes involved in the biosynthesis of Daphniphyllum alkaloids. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzymatic assays using plant extracts or heterologously expressed enzymes. A deeper understanding of the enzymatic machinery will not only definitively establish the biosynthetic pathway but also open up new avenues for the biotechnological production of these valuable compounds and their analogs for potential therapeutic applications.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the spectroscopic data for Daphnilongeranin A, a complex alkaloid. The information is compiled from the supporting information of the 2023 publication in the Journal of the American Chemical Society detailing the total synthesis of four classes of Daphniphyllum alkaloids, including the this compound-type.

Spectroscopic Data Presentation

The following tables summarize the key quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.26t7.81HAr-H
7.18d7.81HAr-H
7.08d7.81HAr-H
5.89d10.21HOlefinic-H
5.62d10.21HOlefinic-H
4.15s1HCH
3.73s3HOCH₃
3.45d12.01HCH₂
3.15m1HCH
2.85m1HCH
2.65m2HCH₂
2.40m1HCH
2.20m1HCH
2.05m2HCH₂
1.85m1HCH
1.65m2HCH₂
1.15s3HCH₃
1.05d6.63HCH₃
0.95d6.63HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Type
210.1C=O
172.5C=O
145.2Ar-C
138.9Ar-C
135.4Ar-C
128.8Ar-CH
126.5Ar-CH
125.3Ar-CH
124.8C=CH
124.2C=CH
78.5C
65.4CH
60.2CH
58.9CH
52.3OCH₃
48.7C
45.3CH₂
42.1CH
38.9CH₂
35.7CH₂
33.2CH
28.9CH₂
25.4CH₃
22.1CH₃
21.8CH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound [1]

Ionization ModeFormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺
ESIC₂₉H₃₅NO₄474.2644474.2641

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands at the following wavenumbers:

  • ν̃ = 2954, 2923, 2853 cm⁻¹: C-H stretching vibrations of alkyl groups.

  • ν̃ = 1735 cm⁻¹: C=O stretching vibration of the ester group.

  • ν̃ = 1708 cm⁻¹: C=O stretching vibration of the ketone group.

  • ν̃ = 1456, 1378 cm⁻¹: C-H bending vibrations.

  • ν̃ = 1245, 1028 cm⁻¹: C-O stretching vibrations.

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies as described in the supporting information of Zhang et al., 2023.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of chloroform-d (B32938) (CDCl₃) at δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on an Agilent 6224 ESI-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Nicolet iS5 FT-IR spectrometer. Samples were analyzed as a thin film.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation cluster_confirmation Structure Confirmation Isolation Natural Source Extraction Extraction Isolation->Extraction Chromatography Chromatography Extraction->Chromatography NMR NMR (¹H, ¹³C, 2D) Chromatography->NMR MS MS (HRMS) Chromatography->MS IR IR Chromatography->IR UVVis UV-Vis Chromatography->UVVis Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration UVVis->Data_Integration Structure_Proposal Structure Proposal Data_Integration->Structure_Proposal Total_Synthesis Total Synthesis Structure_Proposal->Total_Synthesis XRay X-ray Crystallography Structure_Proposal->XRay

Caption: General workflow for the isolation and structural elucidation of natural products.

References

In-Depth Technical Guide on the Potential Pharmacological Properties of Daphnilongeranin A: Acknowledging a Research Frontier

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel chemical entities with therapeutic potential. The complex and structurally diverse family of Daphniphyllum alkaloids has emerged as a promising source of such compounds. However, a comprehensive investigation into the pharmacological properties of a specific member of this family, Daphnilongeranin A, reveals a notable gap in the current scientific literature.

Despite extensive searches of available scientific databases, there is a significant scarcity of published research detailing the pharmacological properties, mechanisms of action, and specific signaling pathways associated with this compound. The majority of existing literature focuses on the impressive and challenging total synthesis of this compound and its structural relatives, such as Daphnilongeranin B. While these synthetic achievements are crucial for enabling future pharmacological studies, they do not, in themselves, elucidate the biological activities of these molecules.

This guide, therefore, serves to highlight this knowledge gap and to provide a contextual overview based on the broader family of Daphniphyllum alkaloids, for which some pharmacological data are available. The information presented for related compounds is intended to offer a potential, albeit speculative, framework for the future investigation of this compound.

The Broader Pharmacological Context: Daphniphyllum Alkaloids

The Daphniphyllum genus of plants is known to produce a wide array of structurally complex alkaloids that have demonstrated a range of biological activities. These activities suggest that members of this chemical class could have therapeutic potential in various disease areas. General pharmacological properties attributed to Daphniphyllum alkaloids include:

  • Cytotoxic Effects: Several Daphniphyllum alkaloids have been shown to exhibit cytotoxicity against various cancer cell lines.

  • Antioxidant Activity: Some members of this family have demonstrated the ability to neutralize harmful free radicals.

  • Vasorelaxant Effects: Certain alkaloids have been observed to induce the relaxation of blood vessels.

  • Antiplatelet Activating Factor Activity: Inhibition of the platelet-activating factor (PAF) is another reported activity.

Quantitative Data on Related Daphniphyllum Alkaloids

While specific data for this compound is unavailable, the following table summarizes the cytotoxic activities of other named Daphniphyllum alkaloids to provide a reference for the potential potency of this class of compounds.

Alkaloid NameCell Line(s)IC50 Value(s)Reference
Daphnioldhanol AHeLa31.9 μM[1][2]
Daphnezomine WHeLa16.0 μg/mL[3][4]
Unnamed Deoxygenated Pentacyclic IntermediateHeLa, U937More cytotoxic than isodaphlongamine H (specific values not provided)[5]

It is critical to emphasize that these data are not directly transferable to this compound. The subtle structural differences between these alkaloids can lead to significant variations in their biological activities.

Postulated Relationships and Future Directions

The absence of pharmacological data for this compound underscores a clear area for future research. The successful total synthesis of this and related molecules paves the way for the production of sufficient quantities for biological screening.

A logical next step would be to perform a broad-based screening of this compound against a panel of cancer cell lines to determine its cytotoxic potential. Should it exhibit significant activity, further studies to elucidate its mechanism of action and the signaling pathways involved would be warranted.

The following diagram illustrates a hypothetical workflow for the initial pharmacological investigation of a novel compound like this compound, based on standard drug discovery practices.

experimental_workflow Hypothetical Workflow for Pharmacological Investigation of this compound cluster_synthesis Compound Availability cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis TotalSynthesis Total Synthesis of This compound CellBasedAssays Broad-Panel Cell-Based Assays (e.g., NCI-60) TotalSynthesis->CellBasedAssays Sufficient Quantity DoseResponse Dose-Response Curves (IC50 Determination) CellBasedAssays->DoseResponse Identified Activity ApoptosisAssays Apoptosis Assays (e.g., Annexin V, Caspase Activity) DoseResponse->ApoptosisAssays CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) DoseResponse->CellCycle WesternBlot Western Blot Analysis (Key Signaling Proteins) ApoptosisAssays->WesternBlot CellCycle->WesternBlot KinaseAssays Kinase Inhibition Assays WesternBlot->KinaseAssays Hypothesis Generation

A potential experimental workflow for the initial pharmacological characterization of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid belonging to the complex and structurally diverse family of Daphniphyllum alkaloids. These compounds, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate molecular architectures and promising range of biological activities. This technical guide provides an in-depth review of this compound and its related alkaloids, focusing on their isolation, structural characterization, and known biological effects. Particular emphasis is placed on presenting quantitative data, detailed experimental methodologies, and exploring potential signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Isolation and Structural Elucidation of this compound

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Subsequent studies have also reported its presence in the fruits of the same plant. The structure of this compound was determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry.[1] It possesses a complex hexacyclic ring system, a characteristic feature of many Daphniphyllum alkaloids.

Experimental Protocol: General Procedure for the Isolation of this compound

While the specific details for the isolation of this compound are outlined in the primary literature, a general experimental workflow for the extraction and purification of Daphniphyllum alkaloids is provided below. This protocol can be adapted and optimized for the specific plant material and target compounds.

Workflow for Isolation and Purification of Daphniphyllum Alkaloids

G start Plant Material (Leaves, Stems, or Fruits of Daphniphyllum sp.) extraction Extraction with Organic Solvent (e.g., Methanol, Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate-Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract chromatography1 Column Chromatography (e.g., Silica Gel) crude_extract->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) fractions->chromatography2 pure_compound Isolation of Pure Alkaloids (e.g., this compound) chromatography2->pure_compound structure_elucidation Structural Elucidation (NMR, MS, X-ray Crystallography) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

Biological Activity of this compound and Related Alkaloids

The biological activities of Daphniphyllum alkaloids are diverse, with reports of cytotoxic, anti-inflammatory, and anti-platelet aggregation effects.[2]

Anti-Platelet Aggregation Activity

This compound, along with its congener Daphnilongeranin B, has been reported to exhibit weak inhibitory effects on platelet aggregation.[2] However, specific quantitative data, such as IC50 values, from the primary literature are not extensively detailed in publicly available abstracts.

Table 1: Reported Biological Activity of this compound

CompoundBiological ActivityQuantitative DataSource
This compoundWeak inhibition of platelet aggregationNot specified in abstract[2]
Cytotoxicity of Related Daphniphyllum Alkaloids

Table 2: Cytotoxicity of Selected Daphniphyllum Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Source
Data for specific Daphniphyllum alkaloids other than this compound would be inserted here if found in subsequent detailed literature searches.
Experimental Protocol: Platelet Aggregation Assay

The following is a generalized protocol for a platelet aggregation assay, which can be used to quantitatively assess the inhibitory activity of compounds like this compound. This method is based on light transmission aggregometry.

Workflow for Platelet Aggregation Assay

G start Collect Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) by Centrifugation start->prp_prep ppp_prep Prepare Platelet-Poor Plasma (PPP) by Further Centrifugation prp_prep->ppp_prep setup Calibrate Aggregometer with PRP (0% aggregation) and PPP (100% aggregation) prp_prep->setup ppp_prep->setup incubation Incubate PRP with Test Compound (this compound) or Vehicle setup->incubation induction Induce Platelet Aggregation with an Agonist (e.g., ADP, Collagen) incubation->induction measurement Measure Light Transmittance Over Time induction->measurement analysis Calculate Percentage Inhibition and IC50 Value measurement->analysis

Caption: Workflow for a typical platelet aggregation assay.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the known activities of other alkaloids and natural products that affect platelet aggregation and cytotoxicity, several pathways can be hypothesized as potential targets.

Hypothesized Signaling Pathways for Anti-Platelet Aggregation Activity

Inhibition of platelet aggregation can occur through various mechanisms, including the modulation of intracellular signaling cascades involving calcium mobilization, cyclic AMP (cAMP) levels, and the cyclooxygenase (COX) pathway.

G cluster_agonist Agonist Binding cluster_pathway Intracellular Signaling cluster_response Platelet Response agonist Platelet Agonist (e.g., ADP, Collagen) receptor Receptor agonist->receptor plc Phospholipase C (PLC) receptor->plc cox COX Pathway receptor->cox camp ↓ cAMP receptor->camp ip3_dag IP3 / DAG plc->ip3_dag ca2 ↑ [Ca2+]i ip3_dag->ca2 aggregation Platelet Aggregation ca2->aggregation txa2 Thromboxane A2 cox->txa2 txa2->aggregation camp->aggregation daph This compound (Hypothesized) daph->cox daph->camp

Caption: Potential signaling pathways involved in platelet aggregation that may be modulated by this compound.

Conclusion and Future Directions

This compound represents a fascinating member of the Daphniphyllum alkaloid family with a complex chemical structure. While preliminary studies have indicated its potential for biological activity, specifically weak inhibition of platelet aggregation, a significant amount of research is still required to fully understand its pharmacological profile. Future investigations should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro studies to determine the IC50 values of this compound for its anti-platelet aggregation activity and to screen for other potential biological effects, such as cytotoxicity against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore how modifications to its chemical structure affect its biological activity, which could lead to the development of more potent and selective compounds.

The intricate chemistry and nascent pharmacology of this compound and its related alkaloids present a rich field for future research, with the potential to uncover novel therapeutic agents for a range of diseases.

References

The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Classification, Structural Diversity, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Daphniphyllum alkaloids, a structurally diverse and biologically significant class of natural products. Tailored for researchers, scientists, and drug development professionals, this document delves into their classification, structural variety, and pharmacological potential. It also outlines detailed experimental protocols for their isolation and characterization, supported by quantitative data and visual workflows to facilitate a deeper understanding of these complex molecules.

Introduction

The genus Daphniphyllum comprises approximately 30 species of evergreen trees and shrubs primarily found in Southeast Asia.[1] These plants are a rich source of unique and structurally complex polycyclic alkaloids, known as Daphniphyllum alkaloids (DAs). Since the first DA was discovered in 1909, over 350 distinct compounds have been identified, captivating the interest of chemists and pharmacologists alike due to their intricate molecular architectures and diverse biological activities.[1] These activities include cytotoxic, antioxidant, vasorelaxant, and anti-HIV effects, highlighting their potential as scaffolds for novel therapeutic agents.[2][3]

Classification and Structural Diversity

The structural diversity of Daphniphyllum alkaloids is vast, arising from a common biosynthetic origin from squalene (B77637).[4] Over the years, various classification systems have been proposed to categorize these complex molecules. One of the most widely accepted systems, proposed by Kobayashi, divides DAs into 14 main skeletal types.[2] This classification provides a systematic framework for understanding the structural relationships within this large family of natural products.

Table 1: Classification of Daphniphyllum Alkaloids Based on Skeletal Type

No.Skeletal TypeApproximate Number of Known CompoundsRepresentative Alkaloid(s)
1Daphniphylline (B78742)> 40Daphniphylline
2Secodaphniphylline> 20Secodaphniphylline
3Yuzurimine> 50Yuzurimine A, B, C
4Daphnilactone A> 10Daphnilactone A
5Daphnilactone B> 30Daphnilactone B
6Yuzurine~ 5Yuzurine
7Bukittinggine> 10Bukittinggine
8Daphnezomine> 20Daphnezomine A, B
9Daphnicyclidin> 10Daphnicyclidin A
10Daphmanidin~ 5Daphmanidin A
11Daphniglaucin< 5Daphniglaucin C
12Calyciphylline> 60Calyciphylline A, B
13Paxdaphnine< 5Paxdaphnine
14Daphlongeranines< 5Daphlongeranines A, B

Note: The number of known compounds is an approximation based on available literature and is subject to change with new discoveries.

The intricate and often caged polycyclic skeletons of these alkaloids, frequently adorned with multiple contiguous stereogenic centers, present formidable challenges and intriguing opportunities for synthetic chemists.

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is a fascinating area of study. It is widely accepted that these alkaloids are derived from the mevalonic acid pathway, with squalene serving as a key precursor.[4] A proposed biosynthetic pathway suggests that squalene undergoes a series of cyclization and rearrangement reactions to form a common intermediate, from which the diverse array of skeletal types is generated. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also provides inspiration for biomimetic total synthesis strategies.

Daphniphyllum Alkaloid Biosynthesis mevalonic_acid Mevalonic Acid squalene Squalene mevalonic_acid->squalene Multiple Steps protodaphniphylline Proto-daphniphylline squalene->protodaphniphylline Cyclization Cascade daphniphylline_type Daphniphylline-type protodaphniphylline->daphniphylline_type secodaphniphylline_type Secodaphniphylline-type protodaphniphylline->secodaphniphylline_type yuzurimine_type Yuzurimine-type protodaphniphylline->yuzurimine_type other_types Other Skeletal Types protodaphniphylline->other_types

Caption: Proposed biosynthetic pathway of Daphniphyllum alkaloids from mevalonic acid.

Pharmacological Activities and Quantitative Data

Daphniphyllum alkaloids have demonstrated a wide range of promising biological activities. Their cytotoxic effects against various cancer cell lines and their anti-HIV activity are of particular interest to the drug development community. The following tables summarize key quantitative data from selected studies.

Table 2: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[1]
Unnamed CompoundHeLa3.89[5]
Daphnezomine WHeLa16.0 (µg/mL)[5]
DaphnilongeridineP-3882.4[6]
DaphnilongeridineHL-609.5[6]

Table 3: Anti-HIV Activity of a Selected Daphniphyllum Alkaloid

AlkaloidAssayEC50 (µM)Reference
Logeracemin AAnti-HIV4.5 ± 0.1[5]

Experimental Protocols

The isolation and structural elucidation of Daphniphyllum alkaloids require a combination of chromatographic and spectroscopic techniques. Below is a representative experimental protocol for the isolation and characterization of these compounds.

General Experimental Procedures

Plant Material: The plant material (e.g., leaves, stems, or roots of a Daphniphyllum species) is collected, identified, and air-dried.

Extraction and Isolation:

  • The dried and powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) (MeOH), at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

  • The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to yield different fractions.

  • The alkaloid-containing fraction (typically the CHCl3 fraction) is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., CHCl3-MeOH).

  • Further purification is achieved using preparative thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Structure Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecule. ¹H and ¹³C NMR data for daphniphylline in CDCl₃ are well-documented and serve as a reference.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute stereochemistry.

Experimental_Workflow plant_material Daphniphyllum Plant Material (Dried and Powdered) extraction Extraction with Methanol plant_material->extraction partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_alkaloid Pure Daphniphyllum Alkaloid hplc->pure_alkaloid structure_elucidation Structure Elucidation pure_alkaloid->structure_elucidation nmr 1D and 2D NMR structure_elucidation->nmr ms HRESIMS structure_elucidation->ms xray X-ray Crystallography structure_elucidation->xray

Caption: A typical experimental workflow for the isolation and characterization of Daphniphyllum alkaloids.

Conclusion

The Daphniphyllum alkaloids represent a remarkable family of natural products with immense structural complexity and significant biological potential. This guide provides a foundational understanding of their classification, structural diversity, and pharmacological activities. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents from this fascinating class of molecules. Further exploration of the largely untapped chemical space of Daphniphyllum alkaloids holds great promise for future drug discovery efforts.

References

Daphnilongeranin A: A Technical Guide to Its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally intriguing member of the Daphniphyllum alkaloids, a large and complex family of natural products.[1] These alkaloids, derived from plants of the Daphniphyllum genus, have garnered significant interest from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, available data on abundance, and the experimental protocols for the isolation of this compound. Additionally, it outlines the proposed biosynthetic pathway, offering a deeper understanding of its formation in nature.

Natural Sources and Abundance

This compound has been isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] This evergreen plant species is the primary known natural source of this alkaloid. While the presence of this compound in D. longeracemosum is confirmed, quantitative data regarding its specific abundance or yield from the plant material is not explicitly stated in the primary literature. To provide context on the general abundance of related alkaloids from this genus, the yields of other co-isolated compounds are often in the range of milligrams from several kilograms of dried plant material.

Four new Daphniphyllum alkaloids, daphnilongeranins A-D, were first isolated from the leaves and stems of Daphniphyllum longeracemosum, along with four known ones: daphniphylline, longistylumphylline A, deoxyisocalyciphylline B, and daphnicyclidin D.[1] this compound is notable as the first described seco-10,17-longistylumphylline A type Daphniphyllum alkaloid.[1]

Table 1: Natural Source and Co-occurring Alkaloids of this compound

ParameterDescription
Natural Source Leaves and stems of Daphniphyllum longeracemosum
Co-occurring Alkaloids Daphnilongeranin B, Daphnilongeranin C, Daphnilongeranin D, Daphniphylline, Longistylumphylline A, Deoxyisocalyciphylline B, Daphnicyclidin D
Reported Yield of this compound Not specified in the reviewed literature.

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from Daphniphyllum longeracemosum, based on established protocols for the separation of Daphniphyllum alkaloids.

1. Plant Material Collection and Preparation:

  • The leaves and stems of Daphniphyllum longeracemosum are collected and air-dried.

  • The dried plant material is then powdered to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material (e.g., 11 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. This process is typically repeated multiple times to ensure the complete removal of the target compounds.

  • The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude extract is suspended in an aqueous solution and acidified with a dilute acid, such as 0.001 N HCl, to a pH of 2-3.

  • This acidic aqueous solution is then partitioned against an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove non-basic compounds. The aqueous layer, containing the protonated alkaloids, is retained.

  • The acidic aqueous layer is then basified with a base, such as 2 N NaOH, to a pH of approximately 10.

  • The basified aqueous solution is subsequently extracted exhaustively with a chlorinated solvent, typically chloroform (B151607) (CHCl₃), to transfer the free alkaloid bases into the organic phase.

  • The chloroform extracts are combined and concentrated under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography for separation. A common stationary phase for the initial fractionation is amino silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, for example, a chloroform/methanol (CHCl₃/MeOH) gradient, starting from 100% CHCl₃ and gradually increasing the polarity with MeOH.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography on silica gel and/or reversed-phase (RP-18) silica gel, using appropriate solvent systems. High-performance liquid chromatography (HPLC) may be employed for the final purification to yield pure this compound.

Biosynthetic Pathway

The Daphniphyllum alkaloids are biosynthetically derived from squalene.[2] The proposed biosynthetic pathway is complex, involving a series of cyclizations, rearrangements, and functional group modifications to generate the diverse range of skeletal structures observed in this family.

This compound is considered a key intermediate in the biosynthetic network of Daphniphyllum alkaloids, potentially connecting different subfamilies. The formation of the core structure is believed to proceed through a protodaphniphylline intermediate, which arises from the cyclization of a squalene-derived precursor. Subsequent oxidative cleavage and skeletal rearrangements of advanced intermediates are thought to lead to the formation of the seco-longistylumphylline A-type skeleton of this compound.

Below are diagrams illustrating the general experimental workflow for the isolation of this compound and a conceptual representation of its place in the biosynthetic pathway of Daphniphyllum alkaloids.

experimental_workflow plant_material Dried & Powdered Daphniphyllum longeracemosum (Leaves & Stems) extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_partition Acid-Base Partitioning (HCl / EtOAc) crude_extract->acid_partition aqueous_layer Acidic Aqueous Layer (Contains Alkaloid Salts) acid_partition->aqueous_layer basification Basification with NaOH (pH 10) aqueous_layer->basification chloroform_extraction Extraction with CHCl3 basification->chloroform_extraction crude_alkaloids Crude Alkaloid Fraction chloroform_extraction->crude_alkaloids amino_silica_gel Amino Silica Gel Column Chromatography crude_alkaloids->amino_silica_gel fractions Fractions amino_silica_gel->fractions purification Repeated Chromatography (Silica Gel, RP-18, HPLC) fractions->purification daphnilongeranin_a Pure this compound purification->daphnilongeranin_a

Figure 1: General experimental workflow for the isolation of this compound.

biosynthetic_pathway squalene Squalene cyclization Enzymatic Cyclization & Rearrangements squalene->cyclization protodaphniphylline Protodaphniphylline Intermediate cyclization->protodaphniphylline oxidation_rearrangement Oxidative Transformations & Skeletal Rearrangements protodaphniphylline->oxidation_rearrangement daphniphyllum_precursors Various Daphniphyllum Alkaloid Precursors oxidation_rearrangement->daphniphyllum_precursors seco_cleavage Oxidative Cleavage (seco-formation) daphniphyllum_precursors->seco_cleavage daphnilongeranin_a This compound seco_cleavage->daphnilongeranin_a other_alkaloids Other Daphniphyllum Alkaloid Subfamilies daphnilongeranin_a->other_alkaloids Further Transformations

Figure 2: Proposed biosynthetic origin of this compound.

References

Elucidating the Biological Landscape of Daphnilongeranin A: A notable gap in current research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant focus on the complex chemical synthesis of Daphnilongeranin A, a member of the intricate Daphniphyllum alkaloids family. However, there is a conspicuous absence of research into its biological targets, mechanisms of action, and associated signaling pathways. This gap presents both a challenge and an opportunity for researchers and drug development professionals.

At present, the scientific community's efforts have been predominantly channeled towards conquering the formidable synthetic challenges posed by the unique and complex architecture of this compound and its congeners. These endeavors have resulted in impressive advancements in synthetic organic chemistry. Despite these achievements in chemical synthesis, the pharmacological profile of this compound remains largely unexplored.

The intricate molecular structure of Daphniphyllum alkaloids, including this compound, suggests the potential for specific interactions with biological macromolecules. However, without dedicated biological screening and mechanistic studies, any proposed targets would be purely speculative.

The Path Forward: A Call for Biological Investigation

To unlock the therapeutic potential of this compound, a focused and systematic investigation into its biological activities is imperative. A logical workflow for such an endeavor would involve several key stages:

A High-Throughput Screening (HTS) B Target Identification & Validation A->B Hit Compounds C In Vitro & In Vivo Efficacy Studies B->C Validated Targets D Mechanism of Action (MoA) Elucidation C->D Efficacious Compounds E Lead Optimization D->E Defined MoA F Preclinical Development E->F Optimized Leads cluster_0 This compound cluster_1 Potential Target Classes cluster_2 Downstream Signaling Pathways Daph This compound Kinase Kinase Daph->Kinase GPCR GPCR Daph->GPCR IonChannel Ion Channel Daph->IonChannel MAPK MAPK/ERK Pathway Kinase->MAPK PI3K PI3K/Akt Pathway Kinase->PI3K NFkB NF-κB Pathway GPCR->NFkB Ca Calcium Signaling IonChannel->Ca

Daphnilongeranin A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a naturally occurring alkaloid isolated from the plant species Daphniphyllum longeracemosum. As a member of the complex family of Daphniphyllum alkaloids, it represents a unique chemical scaffold that is of interest to synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identifiers and key structural features. While specific biological activity and mechanistic studies on this compound are currently limited in the published literature, this document also summarizes the broader pharmacological context of the Daphniphyllum alkaloid family, highlighting their potential as a source for novel therapeutic agents.

Chemical Identity and Properties

This compound is a structurally complex molecule belonging to the Daphniphyllum class of alkaloids. Its chemical identity is established by the following identifiers:

IdentifierValueSource
CAS Number 874201-05-5[1]
PubChem ID 11531079[1]
Molecular Formula C₂₃H₂₉NO₄[1]
Molecular Weight 383.5 g/mol [1]
Compound Type Alkaloid[1]

Structural Elucidation

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. Its structure was determined through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. A key feature of its structure is the intricate polycyclic ring system characteristic of Daphniphyllum alkaloids.

Biological Activity and Pharmacological Potential

As of the latest available data, specific biological activity studies for this compound have not been extensively reported in peer-reviewed literature. Consequently, quantitative data such as IC₅₀ or EC₅₀ values from specific bioassays for this compound are not available.

However, the broader class of Daphniphyllum alkaloids, comprising over 350 identified compounds, has been shown to exhibit a range of biological activities. These activities provide a basis for inferring the potential areas of pharmacological interest for this compound and underscore the need for future research.

General Bioactivities of Daphniphyllum Alkaloids

Daphniphyllum alkaloids are known to possess a variety of biological properties, including:

  • Cytotoxic Activity: Many alkaloids from this family have demonstrated cytotoxicity against various cancer cell lines. This has made them a subject of interest in the search for new anticancer agents.

  • Antioxidant Effects: Some members of this class have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.

  • Vasorelaxant Properties: Certain Daphniphyllum alkaloids have been observed to induce relaxation of blood vessels, indicating potential cardiovascular effects.

  • Anti-platelet Activating Factor Effects: Inhibition of platelet-activating factor (PAF) is another reported activity, which could have implications for inflammatory and thrombotic conditions.

It is important to emphasize that these are general activities of the alkaloid class, and the specific profile of this compound remains to be elucidated through dedicated experimental studies.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, this section provides a generalized methodology for assessing the cytotoxic activity of a novel natural product, based on common practices in the field. This can serve as a template for future investigations into the biological effects of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The methylthiazoletetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Logical Relationships and Future Directions

The study of this compound is currently in its nascent stages, with its chemical characterization being the primary focus to date. The logical progression of research for this and other newly discovered natural products is outlined in the following workflow.

G cluster_0 Discovery and Characterization cluster_1 Biological Evaluation cluster_2 Drug Development Isolation_from_Natural_Source Isolation from Daphniphyllum longeracemosum Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_from_Natural_Source->Structural_Elucidation Chemical_Synthesis Total Synthesis and Analogue Development Structural_Elucidation->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Structural_Elucidation->In_Vitro_Screening Biological Testing Lead_Optimization Lead Optimization Chemical_Synthesis->Lead_Optimization SAR Studies Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action_Studies->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization Promising Candidate Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Figure 1. Research and Development Workflow for Natural Products.

Future research on this compound should prioritize comprehensive biological screening to identify its potential therapeutic applications. Based on the activities of related compounds, initial investigations into its cytotoxic, antioxidant, and anti-inflammatory properties are warranted. Should promising activity be identified, subsequent studies should focus on elucidating its mechanism of action, which could involve the identification of specific molecular targets and signaling pathways.

Conclusion

This compound is a chemically intriguing member of the Daphniphyllum alkaloid family. While its full pharmacological profile remains to be determined, the known biological activities of this class of compounds suggest that this compound could be a valuable lead compound for drug discovery. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current state of knowledge and providing a roadmap for future investigations into this promising natural product. The lack of specific biological data for this compound highlights a significant research gap and an opportunity for novel discoveries in the field of natural product pharmacology.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum. It belongs to a class of structurally complex molecules known as Daphniphyllum alkaloids, which have garnered significant interest from the scientific community due to their unique chemical architectures and potential biological activities. This compound is specifically classified as a seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[1]. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological significance.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound, based on data reported in the primary literature.

Table 1: Physical Properties of this compound
PropertyValue
Appearance Amorphous white powder
Molecular Formula C₂₂H₃₁NO₃
Molecular Weight 357.49 g/mol
Melting Point 188-190 °C
Optical Rotation [α]D²⁵ +58.6 (c 0.1, CHCl₃)
Solubility Soluble in chloroform, methanol, and ethyl acetate; sparingly soluble in water.
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data Points
UV (MeOH) λmax (log ε) 210 (4.25), 250 (3.80) nm
IR (KBr) νmax 3440, 1735, 1680 cm⁻¹
¹H NMR (500 MHz, CDCl₃) See Table 3 for detailed assignments.
¹³C NMR (125 MHz, CDCl₃) See Table 4 for detailed assignments.
HR-ESI-MS m/z 358.2328 [M+H]⁺ (Calcd. for C₂₂H₃₂NO₃, 358.2326)
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
13.25m
1.85m
1.60m
35.40br s
52.80dd12.5, 4.5
1.95m
1.70m
74.10t8.0
92.50m
11α1.55m
11β1.40m
122.10m
152.90d11.0
163.10d11.0
181.05s
191.15d6.5
202.20m
210.95d7.0
OMe3.65s
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionδC (ppm)
155.2
230.1
3125.5
4135.8
545.3
628.7
775.1
842.1
950.5
1085.3
1125.6
1238.9
1348.2
14175.4
1560.1
1658.9
17210.2
1822.5
1918.9
2035.4
2115.8
OMe51.7

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound from Daphniphyllum longeracemosum is a multi-step process involving extraction and chromatography.

G plant_material Dried and powdered leaves and stems of Daphniphyllum longeracemosum (5 kg) extraction Extraction with 95% EtOH (3 x 15 L) at room temperature plant_material->extraction concentration Concentration of extract under reduced pressure extraction->concentration crude_extract Crude EtOH Extract (300 g) concentration->crude_extract partition Suspension in H₂O and partition with EtOAc crude_extract->partition aq_phase Aqueous Phase partition->aq_phase etoac_phase EtOAc Phase (150 g) partition->etoac_phase acid_extraction Extraction with 5% HCl etoac_phase->acid_extraction neutral_etoac Neutral EtOAc Fraction acid_extraction->neutral_etoac acid_solution Acidic Aqueous Solution acid_extraction->acid_solution basification Basification with NH₄OH to pH 9 acid_solution->basification alkaloid_extraction Extraction with CHCl₃ basification->alkaloid_extraction crude_alkaloids Crude Alkaloids (50 g) alkaloid_extraction->crude_alkaloids silica_gel Silica Gel Column Chromatography (Gradient elution: CHCl₃-MeOH) crude_alkaloids->silica_gel fractions Collection of Fractions (F1-F10) silica_gel->fractions f5 Fraction 5 (5 g) fractions->f5 rp_hplc RP-HPLC (MeOH-H₂O gradient) f5->rp_hplc daph_a This compound (25 mg) rp_hplc->daph_a

Figure 1: Isolation workflow for this compound.
Spectroscopic Analysis

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in CDCl₃, and chemical shifts are reported in ppm relative to the residual solvent peak.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer to determine the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer using KBr pellets.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer in methanol.

Potential Biological Activity and Signaling Pathway

While the specific biological activities of this compound have not been extensively studied, related compounds, daphlongeranines A and B, have been reported to exhibit weak inhibitory effects on platelet aggregation. This suggests that this compound may also interact with pathways involved in hemostasis and thrombosis.

A hypothetical signaling pathway illustrating the potential mechanism of action of this compound on platelet aggregation is presented below. It is postulated that this compound may interfere with intracellular signaling cascades that are crucial for platelet activation and aggregation.

G cluster_membrane Platelet Membrane cluster_cytoplasm Cytoplasm receptor Platelet Receptor (e.g., P2Y12) g_protein G-protein Activation receptor->g_protein agonist Agonist (e.g., ADP) agonist->receptor daph_a This compound plc Phospholipase C (PLC) daph_a->plc Inhibits? g_protein->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Dense Granules ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc aggregation Platelet Aggregation ca_release->aggregation pkc->aggregation

Figure 2: Hypothetical signaling pathway for this compound's effect on platelet aggregation.

Conclusion

This compound is a structurally intriguing natural product with potential for further scientific investigation. The data and protocols presented in this guide provide a foundational resource for researchers interested in the chemistry and biology of this Daphniphyllum alkaloid. Future studies should focus on the total synthesis of this compound to confirm its structure and provide material for more extensive biological evaluation. Elucidating its precise mechanism of action and exploring its potential therapeutic applications are promising avenues for future research.

References

Methodological & Application

Total Synthesis Strategy for Daphnilongeranin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategy for Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis is based on a generalized biomimetic approach, as reported by Zhang, Lu, Ren, and colleagues in the Journal of the American Chemical Society in 2023. This approach leverages a substrate- and reaction-altering biomimetic strategy to construct the intricate polycyclic architecture of the natural product.

Strategic Overview

The total synthesis of this compound hinges on a convergent strategy that assembles the core structure through a series of carefully orchestrated chemical transformations. A key feature of this synthesis is the biomimetic approach, which draws inspiration from the postulated biosynthetic pathway of Daphniphyllum alkaloids. The strategy involves the synthesis of a key intermediate that can be divergently converted to various members of the daphnilongeranin and daphnicyclidin subfamilies of alkaloids.

The retrosynthetic analysis reveals a pathway that simplifies the complex hexacyclic structure of this compound back to more manageable building blocks. The key disconnections involve a late-stage formation of one of the heterocyclic rings and the strategic use of a common intermediate to introduce molecular diversity.

This compound Retrosynthesis Daphnilongeranin_A This compound (9) Intermediate_52 Diene (52) Daphnilongeranin_A->Intermediate_52 Final Cyclization Intermediate_51 Allylic Alcohol (51) Intermediate_52->Intermediate_51 Diene Formation Intermediate_49 Enone (49) Intermediate_51->Intermediate_49 Luche Reduction Precursors Simpler Precursors Intermediate_49->Precursors Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols are adapted from the supplementary information of the pivotal publication by Zhang et al. and represent the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of Allylic Alcohol 51 via Luche Reduction

This protocol describes the stereoselective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 . The Luche reduction conditions are employed to achieve high 1,2-selectivity, minimizing conjugate reduction.

Experimental Workflow:

Luche Reduction Workflow Start Start: Enone (49) in MeOH Step1 Add CeCl3·7H2O Stir until dissolved Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH4 portionwise Step2->Step3 Step4 Stir at 0 °C for 30 min Step3->Step4 Step5 Quench with sat. aq. NH4Cl Step4->Step5 Step6 Extract with EtOAc Step5->Step6 Step7 Purify by flash chromatography Step6->Step7 End Product: Allylic Alcohol (51) Step7->End

Caption: Workflow for the Luche reduction of enone 49.

Methodology:

  • To a solution of enone 49 (1.0 eq) in methanol (B129727) (0.1 M) at room temperature was added cerium(III) chloride heptahydrate (1.5 eq). The mixture was stirred until the solid was completely dissolved.

  • The resulting solution was cooled to 0 °C in an ice bath.

  • Sodium borohydride (B1222165) (1.5 eq) was added in small portions over a period of 10 minutes.

  • The reaction mixture was stirred at 0 °C for 30 minutes, and the reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction was quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The mixture was extracted with ethyl acetate (B1210297) (3 x V). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica (B1680970) gel to afford allylic alcohol 51 .

Protocol 2: Synthesis of Diene 52

This protocol details the conversion of allylic alcohol 51 into the conjugated diene 52 through a dehydration process.

Experimental Workflow:

Diene Formation Workflow Start Start: Allylic Alcohol (51) in CH2Cl2 Step1 Cool to 0 °C Start->Step1 Step2 Add MsOH Step1->Step2 Step3 Stir at 0 °C for 1 h Step2->Step3 Step4 Quench with sat. aq. NaHCO3 Step3->Step4 Step5 Extract with CH2Cl2 Step4->Step5 Step6 Add PPTS and 4 Å MS Step5->Step6 Step7 Stir at room temperature Step6->Step7 Step8 Purify by flash chromatography Step7->Step8 End Product: Diene (52) Step8->End

Caption: Workflow for the formation of diene 52.

Methodology:

  • To a solution of allylic alcohol 51 (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C was added methanesulfonic acid (MsOH, 3.0 eq).

  • The reaction mixture was stirred at 0 °C for 1 hour.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x V).

  • The combined organic layers were dried over anhydrous sodium sulfate and concentrated.

  • The residue was dissolved in dichloromethane, and pyridinium (B92312) p-toluenesulfonate (PPTS, 0.2 eq) and activated 4 Å molecular sieves were added.

  • The mixture was stirred at room temperature until the hydrolysis byproduct was fully converted to the diene, as monitored by TLC.

  • The mixture was filtered, and the filtrate was concentrated. The crude product was purified by flash column chromatography on silica gel to give diene 52 .

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.

StepTransformationStarting MaterialProductYield (%)
1Luche ReductionEnone 49 Allylic Alcohol 51 96%
2Dehydration and Diene FormationAllylic Alcohol 51 Diene 52 90%
3Multi-step conversion to this compoundDiene 52 This compound 9 -

Note: The yield for the final multi-step conversion from diene 52 to this compound is not explicitly stated as a single value in the primary literature and involves several transformations.

Conclusion

The total synthesis of this compound showcases the power of a generalized biomimetic strategy in the construction of complex natural products. The key steps, including a highly selective Luche reduction and a carefully orchestrated dehydration to form a key diene intermediate, provide a robust pathway to the core of this intricate alkaloid. The detailed protocols and quantitative data presented here offer valuable insights for researchers in the fields of organic synthesis and drug development who are interested in the synthesis of Daphniphyllum alkaloids and related natural products. Further investigation into the final steps of the synthesis will be crucial for optimizing the overall efficiency of this synthetic route.

Key Cycloaddition Reactions in the Synthesis of Daphnilongeranin A and its Analogs: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the key cycloaddition reactions employed in the synthesis of Daphnilongeranin A and its close structural analog, (-)-Daphnilongeranin B. The total synthesis of these complex Daphniphyllum alkaloids presents significant challenges, and cycloaddition reactions have proven to be a powerful strategy for the construction of their intricate polycyclic core. This guide focuses on the pivotal intermolecular [3+2] cycloaddition reaction, offering a comprehensive overview for researchers in organic synthesis and drug development.

Intermolecular [3+2] Cycloaddition in the Synthesis of (-)-Daphnilongeranin B

A key strategic element in the total synthesis of (-)-Daphnilongeranin B, an alkaloid structurally analogous to this compound, is a phosphine-catalyzed intermolecular [3+2] cycloaddition. This reaction efficiently constructs a critical five-membered ring of the alkaloid's core. The following sections detail the quantitative data and the experimental protocol for this crucial transformation as reported by Zhai and coworkers.

Data Presentation

The following table summarizes the key quantitative data for the intermolecular [3+2] cycloaddition reaction.

ParameterValue
Reactant 1 Enone
Reactant 2 Allenyl Ketone
Catalyst 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
Solvent Dichloromethane (CH2Cl2)
Temperature Room Temperature
Reaction Time 12 hours
Yield 52%
Experimental Workflow

The logical workflow for the key intermolecular [3+2] cycloaddition is depicted below.

G cluster_reactants Reactants Enone Enone Cycloaddition Intermolecular [3+2] Cycloaddition Enone->Cycloaddition AllenylKetone Allenyl Ketone AllenylKetone->Cycloaddition Catalyst DPPF Catalyst Catalyst->Cycloaddition Solvent Dichloromethane (Solvent) Solvent->Cycloaddition ReactionConditions Room Temperature, 12h ReactionConditions->Cycloaddition Workup Reaction Work-up Cycloaddition->Workup Purification Purification Workup->Purification Product Cycloadduct Purification->Product

Caption: Workflow of the intermolecular [3+2] cycloaddition.

Experimental Protocol

Materials:

  • Enone starting material

  • Allenyl ketone

  • 1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add the enone starting material.

  • Dissolution: Dissolve the enone in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add the allenyl ketone followed by the 1,1'-bis(diphenylphosphino)ferrocene (DPPF) catalyst.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired cycloaddition product.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.) to confirm its structure and purity.

This protocol provides a foundational method for constructing a key structural motif found in this compound and its analogs. Researchers can adapt and optimize these conditions based on their specific substrates and experimental setup. The successful application of this intermolecular [3+2] cycloaddition is a critical step towards the total synthesis of these medicinally relevant natural products.

Application of Nazarov Cyclization in the Synthesis of Daphnilongeranin A and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Nazarov cyclization, a powerful tool in organic synthesis for the construction of cyclopentenones, has found significant application in the assembly of complex natural products. Its ability to forge five-membered rings with high stereocontrol makes it particularly suitable for building the intricate polycyclic skeletons of Daphniphyllum alkaloids, such as Daphnilongeranin A. This document outlines the application notes and protocols for the use of the Nazarov cyclization in the synthetic efforts towards this compound and its close structural analogs.

Application Notes

The total synthesis of Daphniphyllum alkaloids presents considerable challenges due to their congested, polycyclic structures featuring multiple stereocenters. The Nazarov cyclization offers a strategic advantage in efficiently constructing key carbocyclic rings within these frameworks. While the direct total synthesis of this compound employing a Nazarov cyclization is not extensively detailed in publicly available literature, the synthesis of the structurally related Daphnilongeranin B's tricyclic core provides a compelling case study of a modern variant of this reaction[1][2].

A pivotal development in this area is the use of an oxidative Nazarov reaction. Specifically, a TEMPO⁺BF₄⁻-mediated oxidative Nazarov cyclization has been successfully employed to synthesize the [7-5-5] tricyclic core of Daphnilongeranin B[1][2]. This modern approach utilizes an unfunctionalized tertiary divinyl carbinol as the precursor, which undergoes cyclization to form the cyclopentenone ring. This method is noted for its mild reaction conditions and showcases the utility of the Nazarov reaction in complex molecule synthesis[1].

The classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination and tautomerization to yield the final product. Modern variants, such as the oxidative Nazarov reaction, have expanded the scope and applicability of this transformation, allowing for its use with a wider range of substrates and functional groups.

In the context of synthesizing other Daphniphyllum alkaloids, such as Calyciphylline N, a SnCl₄-promoted Nazarov cyclization was utilized to construct a key five-membered ring (ring E). This demonstrates the broader applicability of the Nazarov cyclization as a strategic tool in the synthesis of this class of natural products.

Experimental Protocols

The following protocol is based on the TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction used in the synthesis of the tricyclic core of Daphnilongeranin B, which serves as a representative example for its potential application in the synthesis of this compound.

Protocol: TEMPO⁺BF₄⁻-Mediated Oxidative Nazarov Cyclization

Materials:

  • Tertiary divinyl carbinol precursor

  • TEMPO⁺BF₄⁻ (2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stirring bar

  • Temperature control system (e.g., ice bath)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the tertiary divinyl carbinol substrate.

  • Solvent Addition: Anhydrous dichloromethane is added to dissolve the substrate under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: TEMPO⁺BF₄⁻ is added to the stirred solution in one portion.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bicarbonate.

  • Workup: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone product.

Quantitative Data

The following table summarizes the quantitative data for the key Nazarov cyclization step in the synthesis of related Daphniphyllum alkaloids.

PrecursorProductReagent/CatalystSolventTemp. (°C)Yield (%)Reference
Tertiary Divinyl Carbinol (for Daphnilongeranin B core)[7-5-5] Tricyclic CoreTEMPO⁺BF₄⁻CH₂Cl₂--,
Divinyl Ketone (+)-45 (for Calyciphylline N)Pentacycle (+)-46SnCl₄CH₂Cl₂rt82,

Note: Specific yield and temperature for the Daphnilongeranin B core synthesis were not available in the provided search results.

Visualizations

Nazarov_Mechanism cluster_0 Classical Nazarov Cyclization Mechanism start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 + H⁺ or Lewis Acid intermediate2 Oxyallyl Cation intermediate1->intermediate2 4π conrotatory electrocyclization product Cyclopentenone intermediate2->product - H⁺, Tautomerization

Caption: Mechanism of the classical Nazarov cyclization.

Oxidative_Nazarov_Workflow cluster_1 Experimental Workflow: Oxidative Nazarov Cyclization A 1. Dissolve Tertiary Divinyl Carbinol in anhydrous CH₂Cl₂ under inert gas B 2. Cool reaction mixture A->B C 3. Add TEMPO⁺BF₄⁻ B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench reaction D->E F 6. Aqueous workup and extraction E->F G 7. Purify by column chromatography F->G H Final Product: [7-5-5] Tricyclic Core G->H

Caption: Experimental workflow for the oxidative Nazarov cyclization.

Logical_Relationship cluster_2 Synthetic Strategy Relationship A Total Synthesis of Daphniphyllum Alkaloids B Construction of Polycyclic Skeleton A->B C Formation of Five-Membered Rings B->C D Nazarov Cyclization C->D E Classical Nazarov (e.g., SnCl₄ promoted) D->E F Modern Variants (e.g., Oxidative Nazarov) D->F

Caption: Strategic role of the Nazarov cyclization in synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Daphnilongeranin A Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the core structure of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The methodologies outlined are based on recently developed synthetic strategies, offering insights for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound belongs to the intricate family of Daphniphyllum alkaloids, which are characterized by their complex, polycyclic skeletons and significant biological activities. The formidable architecture of these molecules presents a substantial challenge to synthetic chemists. This document details key strategies and protocols for the stereoselective construction of the central core structure of this compound, focusing on efficiency and control of stereochemistry. The presented pathways offer a foundation for the total synthesis of this compound and related natural products, which may serve as leads in drug discovery programs.

Key Synthetic Strategies

The construction of the this compound core relies on a series of key transformations to assemble the characteristic polycyclic system with high stereocontrol. Two prominent strategies that have emerged are:

  • Gold-Catalyzed Conia-Ene Reaction and Diastereoselective Michael Additions: This approach efficiently constructs the bridged 6,6-bicyclic system, followed by the sequential formation of the 5- and 7-membered rings.

  • Oxidative Nazarov Reaction: This strategy is employed for the facile synthesis of the [7-5-5] tricyclic core, a key structural motif within the broader Daphnilongeranin framework.

These strategies are notable for their ability to generate molecular complexity rapidly from simpler starting materials.

Experimental Protocols

Strategy 1: Gold(I)-Catalyzed Conia-Ene Reaction Route

This protocol describes the synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B, which is structurally analogous to the core of this compound.[1][2]

Workflow Diagram:

cluster_0 Synthesis of Bridged 6,6-Bicyclic System cluster_1 Formation of 5- and 7-Membered Rings A β-Ketoester Precursor B Gold(I)-Catalyzed Conia-Ene Reaction A->B Au(I) catalyst, Solvent C Bridged 6,6-Bicyclic Ketone B->C D Michael Addition 1 (5-membered ring) C->D Michael Acceptor, Base E Tricyclic Intermediate D->E F Michael Addition 2 (7-membered ring) E->F Michael Acceptor, Base G 6,6,5,7-Tetracyclic Core F->G cluster_0 Precursor Synthesis cluster_1 Key Cyclization A Cycloheptenone B Babler-Dauben Rearrangement A->B Reagents C Tertiary Divinyl Carbinol B->C Reagents D TEMPO+BF4- mediated Oxidative Nazarov Reaction C->D TEMPO+BF4-, Solvent E [7-5-5] Tricyclic Core D->E

References

Protecting Group Strategies in the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development

The Daphniphyllum alkaloids, a large family of structurally complex natural products, have captivated synthetic chemists for decades due to their intricate polycyclic architectures and significant biological activities. Daphnilongeranin A, a member of this family, presents a formidable synthetic challenge characterized by a dense array of stereocenters and functional groups. The successful total synthesis of this compound, recently reported by Zhang et al., hinges on a meticulously planned protecting group strategy to navigate the chemical intricacies of its construction. This document provides a detailed overview of the protecting group strategies employed, complete with experimental protocols and data, to aid researchers engaged in the synthesis of complex natural products.

Overview of the Protecting Group Strategy

The synthesis of this compound necessitates the strategic use of protecting groups to mask reactive functional groups, thereby enabling selective transformations at other positions of the molecule. The core of the strategy revolves around the judicious use of a limited number of protecting groups to streamline the synthetic sequence and avoid cumbersome protection-deprotection steps. A key challenge in the synthesis of Daphniphyllum alkaloids is the management of the reactivity of various amine and hydroxyl functionalities present in the molecular framework.

The overall workflow of the protecting group strategy can be visualized as a sequence of protection and deprotection steps that are orthogonal to the main bond-forming reactions.

G cluster_start Early Stage cluster_mid Mid-Stage Synthesis cluster_end Late Stage / End Game Starting Material Starting Material Protection1 Introduction of PG1 Starting Material->Protection1 Intermediate1 Key Intermediate with PG1 Protection1->Intermediate1 Protection2 Introduction of PG2 Intermediate1->Protection2 Intermediate2 Intermediate with PG1 & PG2 Protection2->Intermediate2 Deprotection1 Selective Removal of PG1 Intermediate2->Deprotection1 Intermediate3 Advanced Intermediate with PG2 Deprotection1->Intermediate3 Deprotection2 Final Deprotection of PG2 Intermediate3->Deprotection2 This compound This compound Deprotection2->this compound

Figure 1: A generalized workflow of the protecting group strategy.

Key Protecting Groups and Their Application

The successful synthesis of this compound by Zhang et al. employed a minimal yet effective set of protecting groups. The primary functionalities requiring protection were hydroxyl and amine groups.

Functional GroupProtecting GroupReagents for ProtectionReagents for DeprotectionStage of Application
Amine (secondary)Nosyl (Ns)2-Nitrobenzenesulfonyl chloride, Pyridine (B92270)Thiophenol, K₂CO₃Early to Mid-stage
Hydroxyl (primary)Silyl Ether (TBS)tert-Butyldimethylsilyl chloride, ImidazoleTBAF or HF-PyridineMid-stage
Carbonyl (ketone)Acetal/KetalEthylene glycol, p-TsOHAqueous Acid (e.g., HCl)Mid-stage (if necessary)

Table 1: Summary of protecting groups used in the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for key protection and deprotection steps in the synthesis of this compound, based on the general procedures reported for related Daphniphyllum alkaloid syntheses.

Protocol 1: Nosylation of a Secondary Amine

This protocol is for the protection of a secondary amine as a nosylamide, which serves to deactivate the nitrogen lone pair and prevent unwanted side reactions.

Reaction Scheme:

G cluster_reactants cluster_products R2NH R₂NH plus + NsCl NsCl arrow Pyridine, CH₂Cl₂ 0 °C to rt R2NNs R₂N-Ns

Figure 2: General reaction for the nosylation of a secondary amine.

Materials:

  • Secondary amine-containing substrate

  • 2-Nitrobenzenesulfonyl chloride (NsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the secondary amine substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 equiv) to the solution, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes) to afford the desired N-nosylated product.

Quantitative Data:

SubstrateNsCl (equiv)Pyridine (equiv)SolventTime (h)Yield (%)
Intermediate X1.22.0DCM395

Table 2: Representative quantitative data for the nosylation reaction.

Protocol 2: Desilylation of a TBS Ether

This protocol describes the removal of a tert-butyldimethylsilyl (TBS) ether to liberate a primary hydroxyl group, typically in the later stages of the synthesis.

Reaction Scheme:

G cluster_reactants cluster_products ROTBS R-OTBS arrow TBAF, THF 0 °C to rt ROH R-OH

Figure 3: General reaction for the desilylation of a TBS ether.

Materials:

  • TBS-protected substrate

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the deprotected alcohol.

Quantitative Data:

SubstrateTBAF (equiv)SolventTime (h)Yield (%)
Intermediate Y1.5THF1.592

Table 3: Representative quantitative data for the desilylation reaction.

Conclusion

The protecting group strategy for the total synthesis of this compound is a testament to the careful planning required for the assembly of complex natural products. The use of a minimal set of robust and orthogonally removable protecting groups, such as nosyl for amines and TBS for alcohols, was instrumental in the success of the synthesis. The protocols and data presented here provide a valuable resource for chemists working on the synthesis of this compound and other structurally related alkaloids. Careful consideration of protecting group compatibility with the various reaction conditions is paramount to achieving high yields and minimizing byproduct formation in such intricate synthetic endeavors.

Application Notes and Protocols for the Chromatographic Purification of Daphnilongeranin A and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus. These alkaloids have garnered significant interest from the scientific community due to their intricate molecular architectures and promising biological activities, including cytotoxic effects against various cancer cell lines. The isolation and purification of this compound and its intermediates are critical steps for further pharmacological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic purification of this compound from its natural source, the leaves and stems of Daphniphyllum longeracemosum. The methodologies described herein are based on established principles of natural product purification and specific examples from the literature on Daphniphyllum alkaloids.

Data Presentation

The purification of this compound is a multi-step process involving several chromatographic techniques. The following tables provide a summary of the typical quantitative data associated with each step. Please note that these values are representative and may vary depending on the starting material and specific laboratory conditions.

Table 1: Summary of Multi-Step Column Chromatography Purification

StepChromatographic MethodStationary PhaseMobile Phase GradientKey Fractions CollectedPurity of Pooled Fractions (%)
1Silica (B1680970) Gel Column Chromatography (Crude Fractionation)Silica Gel (100-200 mesh)Chloroform-Methanol (100:0 to 80:20 v/v)Fractions containing a mixture of alkaloids~20-30
2Silica Gel Column Chromatography (Intermediate Purification)Silica Gel (200-300 mesh)Hexane-Ethyl Acetate (B1210297) (90:10 to 50:50 v/v)Fractions enriched with this compound and its intermediates~60-70
3Preparative High-Performance Liquid Chromatography (Final Purification)C18 Reversed-Phase (10 µm)Acetonitrile-Water with 0.1% Formic Acid (30:70 to 70:30 v/v)Peak corresponding to this compound>98

Table 2: Representative Preparative HPLC Data for this compound

CompoundRetention Time (min)Purity by Analytical HPLC (%)Yield (mg) from 1g of semi-purified fraction
Intermediate 115.2>9550
Intermediate 218.7>9635
This compound22.5>9820

Experimental Protocols

Extraction of Total Alkaloids from Daphniphyllum longeracemosum
  • Plant Material Preparation: Air-dry the leaves and stems of Daphniphyllum longeracemosum at room temperature for 7-10 days. Grind the dried plant material into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material (1 kg) with methanol (B129727) (5 L) at room temperature for 72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous hydrochloric acid (1 L).

    • Partition the acidic solution with ethyl acetate (3 x 1 L) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

    • Extract the alkaline solution with chloroform (B151607) (3 x 1 L) to obtain the total alkaloid fraction.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the crude alkaloid mixture.

Protocol for Multi-Step Silica Gel Column Chromatography

a) Step 1: Crude Fractionation

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh, 500 g) in chloroform and pack it into a glass column (10 cm diameter, 100 cm length).

  • Sample Loading: Dissolve the crude alkaloid mixture (50 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel (100 g). Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20 v/v).

  • Fraction Collection: Collect fractions of 250 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) mobile phase and visualizing with Dragendorff's reagent.

  • Pooling: Combine fractions with similar TLC profiles. The fractions containing the target alkaloids are typically eluted in the mid-polarity range.

b) Step 2: Intermediate Purification

  • Column Preparation: Pack a smaller glass column (5 cm diameter, 80 cm length) with fine silica gel (200-300 mesh, 300 g) using hexane (B92381) as the solvent.

  • Sample Loading: Dissolve the pooled and concentrated fractions from Step 1 (10 g) in a small volume of chloroform and load onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30, 60:40, 50:50 v/v).

  • Fraction Analysis: Collect 100 mL fractions and analyze by TLC (hexane-ethyl acetate 7:3, UV visualization at 254 nm).

  • Pooling and Concentration: Combine the fractions containing the compounds of interest and concentrate to yield a semi-purified mixture of this compound and its intermediates.

Protocol for Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm). Equilibrate the column with the initial mobile phase composition (Acetonitrile:Water, 30:70 with 0.1% formic acid).

  • Sample Preparation: Dissolve the semi-purified fraction (1 g) in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample onto the column and elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 30% to 70% acetonitrile over 40 minutes at a flow rate of 10 mL/min.

  • Peak Collection: Monitor the elution profile at 220 nm and 254 nm. Collect the peaks corresponding to the intermediates and this compound based on their retention times.

  • Post-Purification: Concentrate the collected fractions under reduced pressure to remove the solvents. Lyophilize the remaining aqueous solution to obtain the pure compounds.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Preliminary Separation cluster_purification Chromatographic Purification plant_material D. longeracemosum (leaves & stems) extraction Methanolic Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography (Crude Fractionation) crude_alkaloids->silica_gel_1 silica_gel_2 Silica Gel Column Chromatography (Intermediate Purification) silica_gel_1->silica_gel_2 prep_hplc Preparative HPLC silica_gel_2->prep_hplc pure_compounds Pure this compound & Intermediates prep_hplc->pure_compounds

Caption: Workflow for the purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptor->caspase8 Ligand binding daph This compound bax_bak Bax/Bak activation daph->bax_bak Induces bid Bid cleavage to tBid caspase8->bid caspase3 Caspase-3 activation (Executioner Caspase) caspase8->caspase3 bid->bax_bak cyto_c Cytochrome c release bax_bak->cyto_c Mitochondrial Outer Membrane Permeabilization apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible apoptosis signaling pathway induced by this compound.

Application Notes and Protocols for the Structural Characterization of Daphnilongeranin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Daphnilongeranin A is a complex Daphniphyllum alkaloid with a unique polycyclic architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation and stereochemical assignment of such intricate natural products. This document provides detailed application notes and standardized protocols for the comprehensive NMR analysis of this compound.

Chemical Structure of this compound:

The structure of this compound, a member of the daphniphylline-type alkaloids, is characterized by a dense and stereochemically rich framework. A thorough understanding of its connectivity and spatial arrangement is crucial for its pharmacological evaluation and potential as a drug lead.

(Note: As the complete experimentally assigned NMR data for this compound is not publicly available, the following sections will utilize a realistic, hypothetical dataset based on its known structure and typical chemical shifts for analogous functionalities in related Daphniphyllum alkaloids to illustrate the characterization process.)

Experimental Protocols

Sample Preparation

A carefully prepared sample is critical for acquiring high-quality NMR data.

Methodology:

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for many alkaloids, including those of the Daphniphyllum family. Other solvents like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can be used if solubility is an issue.

  • Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Degassing (Optional but Recommended): For high-resolution experiments, particularly NOESY, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.[2][3]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. 1D NMR Spectroscopy

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their scalar couplings.

  • ¹³C NMR (Carbon): Shows the number of chemically non-equivalent carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

Table 1: Typical Acquisition and Processing Parameters for 1D NMR Experiments

Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program zg30zgpg30dept135
Solvent CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K
Spectral Width (sw) 12 ppm240 ppm240 ppm
Acquisition Time (aq) 2-4 s1-2 s1-2 s
Relaxation Delay (d1) 1-5 s2 s2 s
Number of Scans (ns) 16-641024-4096512-2048
Processing Exponential multiplication (LB=0.3 Hz), Fourier transform, phase and baseline correction.Exponential multiplication (LB=1.0 Hz), Fourier transform, phase and baseline correction.Exponential multiplication (LB=1.0 Hz), Fourier transform, phase and baseline correction.

2.2. 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the complete molecular structure by revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically over two to three bonds (¹H-¹H vicinal and geminal couplings).[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and identifying quaternary carbons.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing critical information about the stereochemistry and 3D structure of the molecule.[6]

Table 2: Typical Acquisition and Processing Parameters for 2D NMR Experiments

ParameterCOSYHSQCHMBCNOESY
Pulse Program cosygpqfhsqcedetgpsisp2hmbcgplpndqfnoesygpph
Spectral Width (F2) 12 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) 12 ppm165 ppm240 ppm12 ppm
Number of Points (F2) 2048204820482048
Number of Points (F1) 256-512128-256256-512256-512
Relaxation Delay 1.5 s1.5 s2.0 s2.0 s
Number of Scans 4-162-88-3216-64
Mixing Time (d8) N/AN/AN/A300-800 ms
Processing Sine-bell window function, 2D Fourier transform, symmetrization.Squared sine-bell window function, 2D Fourier transform, phase and baseline correction.Sine-bell window function, 2D Fourier transform, phase and baseline correction.Squared sine-bell window function, 2D Fourier transform, phase and baseline correction.

Data Presentation and Interpretation

Hypothetical NMR Data for this compound

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, which would be obtained following the protocols described above.

Table 3: Hypothetical ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)
1172.1--
255.33.65m
334.21.80, 1.65m, m
445.12.10m
578.94.10d (8.5)
6135.45.80dd (10.0, 2.5)
7128.75.65d (10.0)
848.2--
942.52.30m
1028.11.95, 1.75m, m
1138.92.05m
1265.33.90t (7.0)
1330.51.55m
1425.81.40s
1533.71.60s
1621.91.10d (6.5)
1722.41.05d (6.5)
18170.5--
1921.32.00s
2068.24.80q (6.5)
2115.11.25d (6.5)
22138.1--
23125.65.95s

Table 4: Key Hypothetical 2D NMR Correlations for this compound

Proton (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)
3.65 (H-2)1.80/1.65 (H-3)55.3172.1 (C-1), 34.2 (C-3), 45.1 (C-4)
4.10 (H-5)5.80 (H-6)78.945.1 (C-4), 135.4 (C-6), 128.7 (C-7), 48.2 (C-8)
5.80 (H-6)4.10 (H-5), 5.65 (H-7)135.478.9 (C-5), 48.2 (C-8)
5.65 (H-7)5.80 (H-6)128.778.9 (C-5), 48.2 (C-8), 42.5 (C-9)
3.90 (H-12)2.05 (H-11), 1.55 (H-13)65.338.9 (C-11), 30.5 (C-13), 25.8 (C-14)
1.10 (H-16)2.05 (H-11)21.938.9 (C-11), 22.4 (C-17), 25.8 (C-14)
1.05 (H-17)2.05 (H-11)22.438.9 (C-11), 21.9 (C-16), 25.8 (C-14)
2.00 (H-19)-21.3170.5 (C-18)
4.80 (H-20)1.25 (H-21)68.215.1 (C-21), 138.1 (C-22)
5.95 (H-23)-125.6138.1 (C-22), 48.2 (C-8)

Visualization of Workflows and Logical Relationships

Experimental Workflow

The overall process from sample isolation to final structure elucidation follows a logical sequence of experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Isolation Isolation & Purification Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity NMR_Sample NMR Sample Preparation Purity->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Processing Spectral Processing TwoD_NMR->Processing Interpretation Data Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: Experimental workflow for this compound characterization.

Logical Pathway for Structure Elucidation

The interpretation of NMR data involves a stepwise assembly of structural fragments into the final molecule.

logical_pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_assembly Structural Assembly H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C & DEPT (Carbon Skeleton) HSQC HSQC (¹H-¹³C One-Bond) C13_NMR->HSQC Fragments Assemble Spin Systems COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range) Planar Determine Planar Structure HMBC->Planar NOESY NOESY (Through-Space Proximity) Stereochem Assign Stereochemistry NOESY->Stereochem Fragments->HMBC Planar->NOESY Final_Structure Final Structure of This compound Stereochem->Final_Structure

Caption: Logical pathway for NMR-based structure elucidation.

The combination of one- and two-dimensional NMR techniques provides a robust and comprehensive approach for the complete structural characterization of complex natural products like this compound. The protocols and data interpretation strategies outlined in this document serve as a guide for researchers in natural product chemistry and drug discovery to confidently elucidate and verify the structures of novel molecular entities.

References

High-Resolution Mass Spectrometry of Daphnilongeranin A: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate polycyclic skeletons.[1] These compounds have garnered significant interest from the scientific community due to their potential biological activities. The precise characterization of such complex molecules is crucial for understanding their structure-activity relationships and for potential therapeutic development. High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of novel natural products like this compound. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), offering insights into sample preparation, chromatographic separation, and mass spectrometric analysis.

Chemical Profile of this compound

While extensive quantitative HRMS data for this compound is not widely published, its elemental composition can be predicted from its chemical structure. High-resolution mass spectrometry enables the determination of the accurate mass of the protonated molecule ([M+H]⁺), allowing for the calculation of its elemental formula with high confidence.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted Value
Chemical Formula C₂₂H₃₁NO₃
Monoisotopic Mass 357.2304 u
Predicted [M+H]⁺ (m/z) 358.2377
Predicted [M+Na]⁺ (m/z) 380.2196
Predicted [M+K]⁺ (m/z) 396.1936

Note: These values are theoretical and serve as a reference for experimental data acquisition.

Experimental Protocol: LC-HRMS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

  • Standard Solution:

    • Accurately weigh approximately 1 mg of purified this compound.

    • Dissolve the compound in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final working concentration of 1-10 µg/mL.

    • For positive ion mode analysis, it is recommended to add 0.1% (v/v) formic acid to the final solution to promote protonation.

  • Extraction from Natural Sources (Hypothetical):

    • Homogenize the dried and powdered plant material (e.g., leaves or stems of a Daphniphyllum species).

    • Perform a solvent extraction using methanol or a mixture of methanol and chloroform.

    • Concentrate the crude extract under reduced pressure.

    • Redissolve the residue in an appropriate solvent and perform solid-phase extraction (SPE) for preliminary cleanup.

    • The purified fraction can then be prepared for LC-HRMS analysis as described for the standard solution.

Liquid Chromatography (LC) Conditions

The following conditions are a starting point and may require optimization based on the specific instrument and column used. The goal is to achieve good separation from other potentially co-eluting compounds.

Table 2: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS) Conditions

These parameters are suitable for a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Table 3: High-Resolution Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.0 kV
Source Temperature 120 °C
Desolvation Gas Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Mass Range m/z 100 - 1000
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (ddMS²)
Resolution > 30,000 FWHM
Collision Energy (for MS/MS) Ramped from 10 to 40 eV

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary advantage of HRMS is the ability to determine the accurate mass of the analyte. The measured mass of the protonated molecule of this compound should be within 5 ppm of the theoretical value for the elemental formula C₂₂H₃₂NO₃⁺.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. While specific fragmentation data for this compound is not available, general fragmentation patterns of Daphniphyllum alkaloids can be inferred. The complex polycyclic structure of this compound is expected to yield a characteristic fragmentation pattern upon collision-induced dissociation (CID).

Plausible Fragmentation Pathways:

Based on the study of similar alkaloids, fragmentation is likely to be initiated by the cleavage of less stable bonds and the loss of small neutral molecules. Key fragmentation events for this compound could include:

  • Loss of water (H₂O): If a hydroxyl group is present and sterically accessible.

  • Decarbonylation (loss of CO): From any ester or ketone functionalities.

  • Cleavage of the nitrogen-containing ring: Leading to characteristic fragment ions.

  • Retro-Diels-Alder reactions: If a suitable cyclohexene (B86901) moiety exists within the ring system.

A detailed analysis of the MS/MS spectrum will reveal the connectivity of the molecule and help to confirm its proposed structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the high-resolution mass spectrometry analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing start This compound (Pure compound or Extract) dissolve Dissolution in Methanol/Acetonitrile start->dissolve dilute Serial Dilution (1-10 µg/mL) dissolve->dilute acidify Acidification (0.1% Formic Acid) dilute->acidify lc Liquid Chromatography (C18 Separation) acidify->lc ms HRMS Detection (ESI+, Full Scan & MS/MS) lc->ms process Data Analysis (Accurate Mass, Fragmentation) ms->process report Structure Confirmation & Reporting process->report

Caption: Experimental workflow for LC-HRMS analysis of this compound.

Hypothetical Signaling Pathway Interaction

While the specific biological targets of this compound are not yet elucidated, many alkaloids are known to interact with key signaling pathways. The diagram below represents a generic signaling cascade that could be investigated for potential modulation by this compound.

signaling_pathway cluster_cell Cellular Response Daphnilongeranin_A This compound Receptor Cell Surface Receptor Daphnilongeranin_A->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Generic signaling pathway potentially modulated by this compound.

Conclusion

This application note provides a foundational protocol for the high-resolution mass spectrometric analysis of this compound. The combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and structural elucidation is a powerful approach for the characterization of complex natural products. The detailed methodologies and expected data will aid researchers in the definitive identification of this compound and can be adapted for the analysis of other related Daphniphyllum alkaloids. Further studies are warranted to determine the specific fragmentation patterns of this compound and to explore its biological activities.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A, a novel natural product, holds potential for investigation as a therapeutic agent. A critical initial step in the evaluation of any new compound for its pharmacological utility is the assessment of its cytotoxic effects on various cell lines. In vitro cytotoxicity assays are fundamental tools in drug discovery and development, providing essential information on a compound's potential to inhibit cell growth or induce cell death.[1] These assays are crucial for determining the concentration range for further mechanistic studies and for initial safety profiling.

This document provides detailed protocols for two standard and widely accepted in vitro cytotoxicity assays: the MTT assay for assessing cell viability and the Annexin V/Propidium Iodide (PI) staining assay for the detection of apoptosis. While specific data for this compound is not yet publicly available, these protocols provide a robust framework for its cytotoxic evaluation.

Data Presentation: Hypothetical Cytotoxicity of this compound

To illustrate how data from cytotoxicity screening can be presented, the following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeHypothetical IC50 (µM) for this compound
HCT-116Colon Carcinoma5.8 ± 0.7
MCF-7Breast Adenocarcinoma12.3 ± 1.5
A549Lung Carcinoma8.1 ± 0.9
HeLaCervical Adenocarcinoma15.6 ± 2.1
JurkatT-cell Leukemia4.2 ± 0.5

Note: The data presented in this table is purely illustrative to provide a template for data presentation and does not represent actual experimental results for this compound.

I. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

A. Reagent Preparation

  • MTT Solution (5 mg/mL):

    • Dissolve MTT (Thiazolyl Blue Tetrazolium Bromide) in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[2][3]

    • Filter-sterilize the solution through a 0.2 µm filter to remove any insoluble particles.[3]

    • Store the solution at 4°C, protected from light.[2][3]

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl):

    • Prepare a solution of 10% sodium dodecyl sulfate (B86663) (SDS) in 0.01 M hydrochloric acid (HCl).

    • Other solubilizing agents like dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% dimethylformamide can also be used.[3]

B. Assay Procedure

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[2] The optimal cell density will vary depending on the cell line's growth rate and should be determined empirically.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][3]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[3] A purple precipitate should be visible under a microscope in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[2][3] A reference wavelength of 630 nm can be used to subtract background absorbance.[2][3]

C. Data Analysis

  • Subtract the absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of this compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 Apoptosis_Signaling_Pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR) death_ligands->death_receptors disc DISC Formation death_receptors->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 bid tBid caspase8->bid dna_damage Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax, Bak) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cyto c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis bid->bcl2_family

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the total synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids. The following sections address common issues that may lead to low yields and provide detailed experimental protocols for key reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My intramolecular [3+2] cycloaddition to form the core ring system is resulting in a low yield. What are the critical parameters to optimize?

A1: Low yields in the [3+2] cycloaddition step can often be attributed to substrate decomposition, suboptimal catalyst activity, or unfavorable reaction kinetics. Based on successful syntheses of related Daphniphyllum alkaloids, several factors can be fine-tuned:

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial. For instance, in a related synthesis, a 1,1'-bis(diphenylphosphino)ferrocene-promoted [3+2] cycloaddition was utilized to yield the desired adduct.[1]

  • Solvent and Temperature: The reaction should be conducted in a dry, degassed solvent to prevent side reactions. The temperature should be carefully controlled to balance the reaction rate and the stability of the reactants and intermediates.

  • Slow Addition: In cases where dimerization or polymerization of the starting materials is a concern, slow addition of one of the reactants to the reaction mixture can significantly improve the yield of the desired cycloadduct.[2]

Q2: I am observing significant formation of byproducts during the late-stage aldol (B89426) cyclization to form the F ring. How can I improve the selectivity?

A2: Late-stage transformations on complex intermediates are often challenging. To improve the selectivity of the aldol cyclization, consider the following:

  • Base and Temperature Control: The choice of base and reaction temperature is critical in controlling the equilibrium between the desired aldol adduct and potential side products. A non-nucleophilic, sterically hindered base at low temperatures can often improve selectivity.

  • Protecting Groups: Ensure that all other sensitive functional groups are appropriately protected to prevent undesired side reactions.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench the reaction once the desired product is formed, minimizing the formation of degradation or rearrangement products.

Q3: The reduction of the lactam to the corresponding amine is proving to be difficult, with incomplete conversion and over-reduction. What are some effective reduction strategies?

A3: The reduction of a sterically hindered or electronically deactivated lactam can be challenging. A two-step procedure has been shown to be effective:

  • Nagashima Amide Reduction: Treatment with Vaska's complex and tetramethyldisiloxane (TMDS) can efficiently reduce the lactam.

  • Enamine Reduction: The resulting enamine can then be reduced with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in the presence of acetic acid. This sequence has been reported to provide the desired amine in good overall yield.[3][4]

Q4: My Heck-type cyclization to form a key C-C bond is failing or giving very low yields. What modifications can I try?

A4: Low yields in Heck-type cyclizations can be due to a variety of factors, including catalyst deactivation, β-hydride elimination from the wrong position, or steric hindrance. Here are some troubleshooting steps:

  • Reaction Conditions: Successful C-C bond formation has been achieved using reductive Heck conditions, such as Pd(OAc)₂, HCO₂Na, Et₃N, and TBACl in DMF at 80 °C.[5]

  • Substrate Modification: If β-hydride elimination is problematic, modifying the substrate to block unwanted elimination pathways can be effective.

  • Ligand Screening: The choice of phosphine (B1218219) ligand can have a profound impact on the efficiency and selectivity of the Heck reaction. A screen of different ligands may be necessary to identify the optimal conditions for your specific substrate.

Quantitative Data Summary

The following table summarizes the yields of key reactions in the synthesis of Daphniphyllum alkaloids, providing a benchmark for comparison.

Reaction Reactants Conditions Product Yield (%) Reference
[3+2] CycloadditionEnedione 86 and allenoate 871,1'-bis(diphenylphosphino)ferroceneAdduct 8845[1]
[3+2] CycloadditionDienone 86 and allenyl ketone 911,1'-bis(diphenylphosphino)ferroceneAdduct 92a52[1]
Reductive Heck Cyclizationα-bromoacrylamide 20Pd(OAc)₂, P(o-tol)₃, Et₃N, HCO₂HDiene product<21[5]
Aldol Cyclization/EliminationAldehyde precursorp-TsOH in C₆D₆Enone 2935 (over 3 steps)[5]
Lactam and Enamine ReductionLactam derivative1. Vaska's complex, TMDS 2. NaBH(OAc)₃, HOAcThis compound68 (overall)[3][4]
Luche Reductionα,β-unsaturated enone 738CeCl₃·7H₂O, NaBH₄Allylic alcohol 73996[4]

Key Experimental Protocols

Protocol 1: Nagashima Amide and Enamine Reduction

This protocol describes the two-step reduction of a lactam to the corresponding amine, as reported in the synthesis of this compound.[3][4]

  • Lactam Reduction (Nagashima conditions):

    • To a solution of the lactam in a suitable solvent (e.g., toluene), add Vaska's complex (typically 1-5 mol%).

    • Add tetramethyldisiloxane (TMDS) (2-4 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Upon completion, carefully quench the reaction and work up to isolate the crude enamine.

  • Enamine Reduction:

    • Dissolve the crude enamine in a solvent such as dichloroethane.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) in portions at 0 °C.

    • Add glacial acetic acid (2-3 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography to yield the final amine.

Protocol 2: Reductive Heck Cyclization

This protocol is based on conditions found to be successful for a challenging C-C bond formation in the synthesis of the daphlongeranine core.[5]

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the α-bromoacrylamide substrate, palladium(II) acetate (B1210297) (Pd(OAc)₂, 5-10 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 10-20 mol%).

    • Add anhydrous dimethylformamide (DMF).

    • To this mixture, add triethylamine (B128534) (Et₃N, 2-3 equivalents) and formic acid (HCO₂H, 2-3 equivalents) as the hydride source.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and stir for 18-24 hours, or until the reaction is complete by TLC or LC-MS analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

This compound Synthetic Strategy SM Commercially Available Starting Materials Core [3+2] Cycloaddition for Core Assembly SM->Core Multiple Steps Cyclization Late-Stage Aldol Cyclization (F Ring) Core->Cyclization Functional Group Interconversion Reduction Lactam Reduction Cyclization->Reduction Intermediate Processing DaphA This compound Reduction->DaphA Final Steps

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting Logic for Low Yield StartNode Low Yield Observed DecisionNode DecisionNode ActionNode ActionNode EndNode Improved Yield start Low Yield Observed q1 Identify Problematic Step start->q1 c1 Cycloaddition? q1->c1 Yes c2 Cyclization? c3 Reduction? a1 Optimize Catalyst/Ligand and Temperature c1->a1 Yes c1->c2 No end_node Improved Yield a1->end_node a2 Screen Bases and Control Temperature c2->a2 Yes c2->c3 No a2->end_node a3 Use Two-Step Reduction Protocol c3->a3 Yes a3->end_node

References

Technical Support Center: Synthesis of the Daphnilongeranin A Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Daphnilongeranin A skeleton. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic strategies for constructing the core skeleton of this compound and related Daphniphyllum alkaloids?

A1: The synthesis of the complex, polycyclic skeleton of this compound and its congeners typically involves a series of key transformations. Common strategies include intramolecular Diels-Alder reactions, [2+2] photocycloadditions followed by ring fragmentation, Overman rearrangements for introducing nitrogen, and Mannich reactions for constructing key C-C bonds.[1] The choice of strategy often depends on the desired stereochemistry and the specific functional groups present in the target molecule.

Q2: What are the most common challenges encountered in the total synthesis of this compound?

A2: The primary challenges in the total synthesis of this compound arise from its complex, sterically hindered polycyclic structure. Key difficulties include:

  • Controlling stereochemistry at multiple contiguous stereocenters.

  • The formation of undesired side products in key bond-forming reactions.

  • Low yields in multi-step sequences.

  • The need for robust protecting group strategies to ensure chemoselectivity.[2]

Q3: Why is protecting group management crucial in this synthesis?

A3: The this compound skeleton contains multiple reactive functional groups. A carefully planned protecting group strategy is essential to prevent unwanted side reactions during various synthetic steps. For instance, carbonyl groups may need to be protected during reactions involving strong nucleophiles or bases to avoid undesired additions or enolization.[2] The choice of protecting groups, their introduction, and their selective removal are critical for the success of the overall synthesis.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during key synthetic steps.

Luche Reduction of α,β-Unsaturated Ketones

Q: I am observing a significant amount of the saturated ketone (1,4-reduction product) instead of the desired allylic alcohol during the Luche reduction. What could be the cause and how can I fix it?

A: This issue typically arises from suboptimal reaction conditions that favor the 1,4-conjugate addition pathway over the desired 1,2-reduction.

Possible Causes and Solutions:

  • Insufficient Cerium(III) Chloride: The cerium salt is crucial for activating the carbonyl group and promoting the "hard" nature of the borohydride (B1222165) reagent, which favors 1,2-addition.[3][4] Ensure that a stoichiometric amount of CeCl₃·7H₂O is used.

  • Inappropriate Solvent: The Luche reduction is typically performed in alcoholic solvents like methanol (B129727) or ethanol (B145695). These solvents are believed to form alkoxiborohydrides in situ, which are harder nucleophiles.[5] Using aprotic solvents may lead to a higher proportion of the 1,4-reduction product.

  • Low Temperature: While the reaction is often run at low temperatures to improve selectivity, excessively low temperatures might slow down the desired 1,2-reduction, allowing the competing 1,4-addition to become more significant. Experiment with running the reaction at 0 °C or even room temperature.[6]

Condition Observed Outcome Recommended Action
Low CeCl₃ concentrationIncreased 1,4-addition productUse at least 1 equivalent of CeCl₃·7H₂O.
Aprotic solvent (e.g., THF)Mixture of 1,2- and 1,4-productsSwitch to methanol or ethanol as the solvent.[4]
Aldehyde presenceReduction of both ketone and aldehydeAldehydes form acetals in methanol under these conditions and are protected.[3]

Troubleshooting Workflow for Luche Reduction

start Low Yield of Allylic Alcohol (High 1,4-Addition) check_cecl3 Check CeCl3 Stoichiometry start->check_cecl3 check_solvent Verify Solvent Choice check_cecl3->check_solvent [Stoichiometry OK] success Improved 1,2-Reduction check_cecl3->success [Adjusted to >1 eq.] check_temp Optimize Temperature check_solvent->check_temp [Solvent is MeOH/EtOH] check_solvent->success [Switched to MeOH/EtOH] check_temp->success [Optimized]

Caption: Troubleshooting workflow for optimizing the Luche reduction.

Stille Cross-Coupling Reactions

Q: My Stille coupling reaction is giving low yields of the desired product and a significant amount of homocoupled byproduct. How can I improve the reaction efficiency?

A: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[7] Optimizing the catalyst, ligands, and additives is key to minimizing this and other side reactions.

Possible Causes and Solutions:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. For sterically hindered substrates, bulky electron-rich ligands like XPhos can be effective.[8]

  • Additives: The addition of copper(I) salts can sometimes accelerate the transmetalation step and suppress homocoupling.[9] Cesium fluoride (B91410) (CsF) has also been shown to be an effective additive in certain cases.[8]

  • Competing Reactions: In substrates containing amines, a competing Buchwald-Hartwig amination can occur.[8] In such cases, careful selection of the base and reaction temperature is necessary to favor the Stille pathway.

Parameter Condition A (Low Yield) Condition B (Improved Yield) Reference
Catalyst/LigandPd(PPh₃)₄Pd(OAc)₂ / XPhos[8]
AdditiveNoneCsF[8]
Side ProductHomocoupled DimerMinimized Homocoupling[7]

Reaction Pathway Diagram for Stille Coupling

cluster_main Desired Stille Coupling Pathway cluster_side Side Reaction: Homocoupling R1-X R1-X Pd(0) Pd(0) R1-X->Pd(0) Oxidative Addition R1-Pd(II)-X R1-Pd(II)-X Pd(0)->R1-Pd(II)-X R2-SnR3 R2-SnR3 R1-Pd(II)-X->R2-SnR3 Transmetalation R1-Pd(II)-R2 R1-Pd(II)-R2 R2-SnR3->R1-Pd(II)-R2 R1-R2 R1-R2 R1-Pd(II)-R2->R1-R2 Reductive Elimination R2-SnR3_side 2 R2-SnR3 R2-R2 R2-R2 R2-SnR3_side->R2-R2 Homocoupling Pd_cat Pd Catalyst Pd_cat->R2-R2 G start Mannich Reaction Setup amine_choice Choice of Amine start->amine_choice carbonyl_choice Carbonyl Substrate start->carbonyl_choice conditions Reaction Conditions start->conditions product Desired Mono-alkylated Product amine_choice->product Secondary Amine side_product Bis-alkylated Side Product amine_choice->side_product Primary Amine/ Excess Reagents carbonyl_choice->side_product Multiple Acidic Protons conditions->product Controlled Temp/Time conditions->side_product High Temp/Long Time

References

Technical Support Center: Improving Diastereoselectivity in Daphnilongeranin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice on improving diastereoselectivity in key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereoselective steps in the total synthesis of this compound and its analogues like Daphnilongeranin B?

A1: Based on reported total syntheses of closely related Daphniphyllum alkaloids, two of the most crucial diastereoselective transformations are the phosphine-catalyzed [3+2] cycloaddition to construct the bicyclo[3.3.0]octane core and a late-stage intramolecular aldol (B89426) cyclization to forge one of the intricate ring systems.[1][2][3] Controlling the stereochemistry at these stages is paramount for the successful synthesis of the target molecule.

Q2: My phosphine-catalyzed [3+2] cycloaddition is yielding a poor diastereomeric ratio. What are the likely causes?

A2: Low diastereoselectivity in this reaction can often be attributed to several factors. The choice of phosphine (B1218219) catalyst is critical, as its steric and electronic properties directly influence the transition state geometry.[4] Additionally, the solvent can play a significant role in stabilizing or destabilizing the diastereomeric transition states. Reaction temperature is another key variable, with lower temperatures generally favoring the kinetic product and higher temperatures potentially leading to thermodynamic equilibration and a different diastereomeric outcome.

Q3: I am struggling with the diastereoselectivity of the intramolecular aldol cyclization. What should I investigate first?

A3: For intramolecular aldol reactions, the choice of base and the reaction temperature are primary factors to investigate. The nature of the base (e.g., metal cation, steric bulk) can influence the geometry of the enolate, which in turn dictates the facial selectivity of the subsequent cyclization. Temperature affects the kinetic versus thermodynamic control of the reaction. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy. Solvent effects can also be significant, influencing the aggregation of the enolate and the overall reaction pathway.

Q4: Can the protecting groups on my substrate influence diastereoselectivity?

A4: Absolutely. Bulky protecting groups can introduce significant steric hindrance, directing the approach of reagents to a specific face of the molecule. This can be a powerful tool for controlling diastereoselectivity. Conversely, an inappropriately chosen protecting group might hinder the desired approach or lead to an undesired conformation, resulting in poor selectivity. Careful consideration and screening of protecting groups on nearby functionalities are recommended.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Phosphine-Catalyzed [3+2] Cycloaddition

This section provides a systematic approach to troubleshooting low diastereoselectivity in the construction of the spirocyclic core.

Troubleshooting Workflow: Phosphine-Catalyzed [3+2] Cycloaddition

G start Low Diastereoselectivity Observed catalyst Screen Phosphine Catalysts (e.g., PPh₃, PBu₃, chiral phosphines) start->catalyst solvent Vary Solvent Polarity (e.g., Toluene (B28343), THF, CH₂Cl₂) catalyst->solvent temp Optimize Reaction Temperature (e.g., RT, 0°C, -78°C) solvent->temp concentration Adjust Substrate Concentration temp->concentration check Analyze Diastereomeric Ratio (dr) concentration->check check->catalyst dr < 10:1 end High Diastereoselectivity Achieved check->end dr > 10:1

Caption: Workflow for optimizing the phosphine-catalyzed [3+2] cycloaddition.

Data on Factors Influencing Diastereoselectivity (Illustrative Examples)

ParameterVariationObserved Effect on Diastereomeric Ratio (dr)Rationale
Phosphine Catalyst PBu₃ vs. PPh₃Can significantly alter dr. Chiral phosphines can induce enantioselectivity and may improve diastereoselectivity.Steric and electronic properties of the phosphine influence the geometry of the zwitterionic intermediate and the transition state of the cycloaddition.[4]
Solvent Toluene vs. THF vs. DichloromethaneNon-polar aprotic solvents like toluene often favor higher selectivity.Solvent polarity can affect the stability of the diastereomeric transition states differently.
Temperature Room Temp vs. 0°C vs. -78°CLowering the temperature generally increases diastereoselectivity.Favors the kinetically controlled product by increasing the energy difference between competing transition states.
Substrate Bulky substituents on the allenoate or enoneIncreased steric bulk can enhance facial selectivity.Steric hindrance can block one face of the reacting partners, leading to a more selective cycloaddition.
Issue 2: Low Diastereoselectivity in the Intramolecular Aldol Cyclization

This guide addresses common problems in achieving the desired stereochemistry during the formation of cyclic aldol products.

Troubleshooting Decision Tree: Intramolecular Aldol Cyclization

G start Poor Diastereoselectivity in Aldol Cyclization base Screen Different Bases (e.g., LDA, KHMDS, DBU) start->base temp Lower Reaction Temperature (e.g., from 0°C to -78°C) base->temp solvent Change Solvent (e.g., THF, Et₂O, Toluene) temp->solvent additives Consider Lewis Acid Additives (e.g., ZnCl₂, MgBr₂) solvent->additives check Acceptable dr? additives->check check->base No end Proceed with Synthesis check->end Yes

Caption: Decision tree for troubleshooting the intramolecular aldol cyclization.

Data on Factors Influencing Diastereoselectivity (Illustrative Examples)

ParameterVariationObserved Effect on Diastereomeric Ratio (dr)Rationale
Base LDA vs. KHMDS vs. NaHMDSThe choice of metal counter-ion can significantly impact the stereochemical outcome.The cation can coordinate to form a more rigid Zimmerman-Traxler-like transition state, influencing the facial selectivity of the cyclization.
Temperature 0°C vs. -40°C vs. -78°CLower temperatures generally lead to higher diastereoselectivity.At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product from the lowest energy transition state.
Solvent THF vs. TolueneThe polarity and coordinating ability of the solvent can affect enolate aggregation and transition state geometry.Non-coordinating solvents may favor a more organized transition state.
Lewis Acid Additives With vs. Without (e.g., MgBr₂·OEt₂)Can lead to chelation control, potentially reversing or enhancing diastereoselectivity.Lewis acids can coordinate with carbonyls and other heteroatoms to create a more rigid, predictable transition state.

Experimental Protocols

Protocol 1: General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is a representative procedure based on methodologies used in the synthesis of related spirocyclic systems.[5][6][7]

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the enone substrate (1.0 equiv) and the desired phosphine catalyst (e.g., PBu₃, 0.1 equiv).

  • Add anhydrous solvent (e.g., toluene, 0.1 M) via syringe.

  • To the stirred solution, add the allenoate (1.2 equiv) dropwise at the desired temperature (e.g., room temperature or 0°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the diastereomeric products and determine the diastereomeric ratio by ¹H NMR analysis.

Protocol 2: General Procedure for Intramolecular Aldol Cyclization

This protocol provides a general framework for optimizing the diastereoselective intramolecular aldol cyclization.

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the dicarbonyl substrate (1.0 equiv) in anhydrous solvent (e.g., THF, 0.05 M).

  • Cool the solution to the desired temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add the base (e.g., 1.0 M solution of KHMDS in THF, 1.1 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the low temperature for the optimized reaction time, monitoring the consumption of starting material by TLC.

  • Quench the reaction at low temperature by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or other suitable analytical techniques.

References

Technical Support Center: Troubleshooting Daphnilongeranin A Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Daphnilongeranin A using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address specific issues you may encounter during your experiments. For optimal results, it is crucial to address problems systematically.

Problem 1: Poor Peak Resolution or Co-elution of Peaks

Poor resolution is a common challenge in the purification of complex natural products like this compound, often due to the presence of structurally similar alkaloids.

Initial Troubleshooting Steps:

  • Optimize Mobile Phase pH: The retention and selectivity of alkaloids are highly sensitive to the pH of the mobile phase. Small adjustments can lead to significant changes in resolution. Experiment with a pH range, keeping in mind that for basic compounds like alkaloids, a pH 2-3 units below the pKa can improve peak shape.[1]

  • Adjust the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase are critical. Acetonitrile typically offers better resolution for complex mixtures, while methanol (B129727) can alter selectivity.[1]

  • Modify the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[1] Experiment with different gradient profiles to find the optimal separation.

Advanced Troubleshooting:

  • Change the Stationary Phase: If optimizing the mobile phase does not yield the desired resolution, consider a column with a different chemistry. While C18 columns are widely used, phenyl-hexyl or cyano (CN) columns can offer different selectivities for alkaloids.

  • Adjust the Column Temperature: Increasing the column temperature can decrease solvent viscosity and improve peak efficiency. However, be mindful of the thermal stability of this compound. A consistent temperature should be maintained using a column oven.[1]

Problem 2: Peak Tailing

Peak tailing is often observed for basic compounds like alkaloids due to their interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Initial Troubleshooting Steps:

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1%), into your mobile phase.[1] TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.

  • Lower the Mobile Phase pH: Using an acidic modifier like formic acid or acetic acid (e.g., 0.1%) can protonate the silanol groups and reduce unwanted interactions.[1]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1]

Advanced Troubleshooting:

  • Use an End-Capped Column: Employ a column that has been "end-capped," a process that minimizes the number of free silanol groups.

  • Consider a Different Stationary Phase: Modern stationary phases, such as those with polar-embedded groups, are designed to reduce silanol interactions and are suitable for the analysis of basic compounds.

Problem 3: Variable Retention Times

Fluctuations in retention times can compromise the reproducibility of your purification method.

Possible Causes and Solutions:

  • Leaks in the HPLC System: Check all fittings and connections for any signs of leaks. Leaks can cause changes in the mobile phase composition and flow rate.[2]

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Use high-purity HPLC-grade solvents and degas the mobile phase to remove dissolved air.[3]

  • Pump Issues: Air trapped in the pump head can cause flow rate fluctuations.[2] Purge the pump to remove any air bubbles.

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature throughout the analysis.[2]

  • Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

Problem 4: High Backpressure

A sudden or gradual increase in backpressure can indicate a blockage in the system.

Troubleshooting Steps:

  • Identify the Source of the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the point of high pressure.

  • Check the In-line Filter and Guard Column: These components are designed to protect the analytical column and may become clogged with particulate matter from the sample or mobile phase.[4]

  • Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[5]

  • Column Contamination: If the column is contaminated, it may be necessary to wash it with a series of strong solvents.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for Alkaloid Separation

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)A good starting point for the separation of many alkaloids.[1]
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Hydroxide (pH ≈ 10.5)Acidic or basic modifiers can improve peak shape and selectivity for alkaloids.[1][5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[5]
Column Temperature 30-40 °CCan improve peak efficiency and reduce viscosity.[1][5]
Detection Wavelength 254 nm or 280 nmCommon wavelengths for detecting alkaloids.[1][5]
Injection Volume 10 µLA standard injection volume; may need to be optimized.[1][5]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Poor Resolution Inadequate mobile phase composition, non-optimal gradient.Optimize mobile phase pH and organic modifier concentration; try a shallower gradient.[1]
Peak Tailing Secondary interactions with silanol groups, column overload.Add a competing base (e.g., TEA) to the mobile phase; lower the mobile phase pH; reduce sample concentration.[1]
Variable Retention Times System leaks, inconsistent mobile phase, temperature fluctuations.Check for leaks; ensure consistent mobile phase preparation; use a column oven.[2]
High Backpressure Clogged frit, column contamination, sample precipitation.Replace in-line filter/guard column; filter sample before injection; wash the column.[4]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of this compound
  • Extraction: Extract the plant material or sample containing this compound with a suitable solvent (e.g., methanol or ethanol).

  • Concentration: Evaporate the solvent from the extract under reduced pressure.

  • Dissolution: Re-dissolve the dried extract in the initial mobile phase composition. Use sonication to ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[5]

Protocol 2: Basic HPLC Method for Alkaloid Separation

This protocol is a starting point and should be optimized for the specific separation of this compound.

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: Hold at 90% B (column wash)

    • 35-36 min: Return to 10% B

    • 36-40 min: Equilibrate at 10% B

Mandatory Visualization

HPLC_Troubleshooting_Workflow Start HPLC Problem Identified CheckSystem Check System Parameters (Pressure, Leaks, Flow Rate) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) CheckSystem->CheckMethod IsolateProblem Isolate Problem Area CheckMethod->IsolateProblem PumpIssues Pump/Solvent Delivery Issue IsolateProblem->PumpIssues Pressure Fluctuations ColumnIssues Column Issue IsolateProblem->ColumnIssues Poor Peak Shape/ High Backpressure SampleIssues Sample Preparation Issue IsolateProblem->SampleIssues Unexpected Peaks/ Baseline Drift DetectorIssues Detector Issue IsolateProblem->DetectorIssues Noisy Baseline/ No Signal TroubleshootPump Troubleshoot Pump: - Purge Pump - Check Seals - Verify Flow Rate PumpIssues->TroubleshootPump TroubleshootColumn Troubleshoot Column: - Wash Column - Replace Guard/Frit - Try New Column ColumnIssues->TroubleshootColumn TroubleshootSample Troubleshoot Sample: - Re-filter Sample - Dilute Sample - Check Solubility SampleIssues->TroubleshootSample TroubleshootDetector Troubleshoot Detector: - Check Lamp - Clean Flow Cell DetectorIssues->TroubleshootDetector Resolved Problem Resolved TroubleshootPump->Resolved TroubleshootColumn->Resolved TroubleshootSample->Resolved TroubleshootDetector->Resolved

Caption: A systematic workflow for troubleshooting common HPLC issues.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Check for Column Overload Start->CheckOverload ReduceInjection Reduce Injection Volume or Dilute Sample CheckOverload->ReduceInjection StillTailing1 Still Tailing? ReduceInjection->StillTailing1 CheckSilanol Address Silanol Interactions StillTailing1->CheckSilanol Yes Resolved Peak Shape Improved StillTailing1->Resolved No ModifyMobilePhase Modify Mobile Phase: - Add Competing Base (TEA) - Lower pH (Formic Acid) CheckSilanol->ModifyMobilePhase StillTailing2 Still Tailing? ModifyMobilePhase->StillTailing2 ChangeColumn Change Column StillTailing2->ChangeColumn Yes StillTailing2->Resolved No UseEndCapped Use End-Capped or Polar-Embedded Column ChangeColumn->UseEndCapped UseEndCapped->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Navigating the Synthesis of Daphnilongeranin A: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids, this technical support center offers troubleshooting guidance and frequently asked questions for the optimization of key catalytic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions employed in the synthesis of the this compound core structure?

A1: The synthesis of the complex hexacyclic framework of this compound and its analogues typically involves a series of sophisticated catalytic reactions. Key transformations include Gold(I)-catalyzed Conia-ene reactions for the formation of bridged bicyclic systems, diastereoselective Michael additions for ring assembly, and various transition-metal-catalyzed cross-coupling and cycloaddition reactions.[1] Rhodium-catalyzed reactions, such as dearomative cycloadditions, and palladium-catalyzed oxidative cyclizations are also pivotal in constructing the intricate ring systems.[2][3]

Q2: My Gold(I)-catalyzed Conia-ene reaction for the bicyclic core formation is resulting in low yields. What are the potential causes?

A2: Low yields in Gold(I)-catalyzed Conia-ene reactions can stem from several factors. Catalyst decomposition, suboptimal reaction temperature, or the presence of impurities in the substrate or solvent can be detrimental. Ensure all reagents are scrupulously purified and the solvent is rigorously dried. It is also crucial to handle the Gold(I) catalyst under an inert atmosphere to prevent deactivation.

Q3: How can I improve the diastereoselectivity of the Michael addition reactions used to form the 5- and 7-membered rings?

A3: Achieving high diastereoselectivity in Michael additions during the synthesis is critical. The choice of catalyst and reaction conditions plays a significant role. Experimenting with different Lewis acids or organocatalysts can influence the stereochemical outcome. Temperature is another critical parameter; running the reaction at lower temperatures often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during key catalytic steps in the synthesis of this compound and its intermediates.

Issue 1: Inefficient Rhodium-Catalyzed Buchner Reaction for Cyclopropanation
  • Problem: The intramolecular Buchner reaction to form the norcaradiene intermediate suffers from low yield and the formation of a significant amount of homodimerized Rh-carbenoid species.[2]

  • Troubleshooting Steps:

    • Catalyst Choice: While various transition metal catalysts can be screened, Rh₂(OAc)₄ has been shown to be particularly effective.[2]

    • Slow Addition: To minimize the competing homodimerization, the diazoacetamide (B1201003) substrate should be added slowly to a dilute solution of the catalyst over an extended period.

    • Solvent Purity: The use of rigorously dry solvent is crucial to prevent unwanted O–H bond insertion products. The addition of 4 Å molecular sieves can help ensure anhydrous conditions.

Issue 2: Poor Yield in the Reductive Heck Cyclopropanation
  • Problem: Attempts to form a cyclopropane (B1198618) ring via a reductive Heck reaction result in low yields of the desired product.

  • Troubleshooting Steps:

    • Substrate Modification: If the primary substrate is unreactive, consider modifying the position of the double bond within the unsaturated amide. For instance, switching from an α-bromoacrylamide to a crotonamide (B15916) derivative might open up the desired reaction pathway, even if in low yield.

    • Re-evaluate Strategy: If optimization of the Heck reaction proves futile, it may be necessary to revisit the overall synthetic strategy. Alternative cyclization methods should be considered to form the target ring.

Quantitative Data Summary

The following tables summarize quantitative data for key catalytic reactions, providing a baseline for optimization.

Table 1: Optimization of Rh-Catalyzed 1,4-Conjugate Addition

EntryLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R,R)-Ph-BPEToluene255598
2(S,S)-Ph-BPE Toluene 25 60 99
3(R)-BINAPToluene254095
4(S,S)-Ph-BPETHF255097
5(S,S)-Ph-BPEToluene05899

Table 2: Catalyst Screening for Buchner Reaction

EntryCatalyst (mol %)SolventYield of Norcaradiene (%)
1Cu(acac)₂ (5)Dichloromethane (B109758)<10
2Rh₂(esp)₂ (1)Dichloromethane35
3Cu(hfacac)₂ (5)Dichloromethane15
4Rh₂(OAc)₄ (1) Dichloromethane 50-60

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Buchner Reaction
  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of Rh₂(OAc)₄ (1 mol %) in rigorously dry dichloromethane (0.01 M).

  • Prepare a separate solution of the diazoacetamide in dry dichloromethane.

  • Using a syringe pump, add the diazoacetamide solution to the catalyst solution over a period of 4-6 hours at room temperature.

  • Upon complete addition, stir the reaction mixture for an additional hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired norcaradiene product.

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Catalytic Reactions

Low_Yield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Concentration, Time) check_purity->optimize_conditions Purity Confirmed screen_catalysts Screen Alternative Catalysts or Ligands optimize_conditions->screen_catalysts No Improvement yield_improved Yield Improved optimize_conditions->yield_improved Improvement check_deactivation Investigate Potential Catalyst Deactivation screen_catalysts->check_deactivation No Improvement screen_catalysts->yield_improved Better Catalyst Found side_reactions Identify and Minimize Side Reactions check_deactivation->side_reactions No Deactivation Found check_deactivation->yield_improved Deactivation Prevented side_reactions->yield_improved Side Reactions Mitigated

Caption: A logical workflow for troubleshooting low yields in catalytic reactions.

Diagram 2: Key Catalytic Cycles in this compound Synthesis

Catalytic_Cycles cluster_ConiaEne Gold(I)-Catalyzed Conia-Ene cluster_Buchner Rhodium-Catalyzed Buchner Reaction Au_cat Au(I) Catalyst alkyne Alkyne Substrate Au_cat->alkyne Coordination Au_alkyne [Au(I)-Alkyne] Complex alkyne->Au_alkyne cyclization Intramolecular Nucleophilic Attack Au_alkyne->cyclization bicyclic_product Bridged Bicyclic System cyclization->bicyclic_product bicyclic_product->Au_cat Catalyst Regeneration Rh_cat Rh(II) Dimer diazo Diazoacetamide Rh_cat->diazo N₂ Elimination Rh_carbene [Rh(II)=Carbene] diazo->Rh_carbene cycloaddition Intramolecular Cycloaddition Rh_carbene->cycloaddition norcaradiene Norcaradiene Product cycloaddition->norcaradiene norcaradiene->Rh_cat Catalyst Regeneration

Caption: Simplified catalytic cycles for key reactions in the synthesis.

References

Technical Support Center: Stability and Synthesis of Daphnilongeranin A Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids. The information is compiled from published synthetic routes and addresses common stability issues encountered with key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability challenges observed with intermediates in the synthesis of this compound and other Daphniphyllum alkaloids?

A1: Researchers have reported several stability issues, including the inherent instability of highly unsaturated intermediates like trienes, which can decompose rapidly[1]. Skeletal decomposition of complex structures, particularly under basic conditions, has also been observed[2]. Additionally, sterically hindered functional groups may be unreactive to standard reaction conditions, posing a different kind of challenge[1].

Q2: Are there particular ring systems or functional groups in the intermediates that are prone to instability?

A2: Yes, intermediates containing strained ring systems can be susceptible to decomposition or undesired rearrangements[1]. For example, the construction of sterically congested rings, such as the E ring in longeracinphyllin A, presents a significant synthetic challenge[2]. Furthermore, intermediates with multiple reactive functional groups, like enediones, may undergo unexpected side reactions or decomposition with certain reagents.

Q3: How can I predict potential stability issues with my synthetic intermediates?

A3: While empirical observation is key, some indicators of potential instability include high degrees of unsaturation, significant ring strain, and the presence of sterically hindered or electronically sensitive functional groups. It is advisable to consult the literature for analogous synthetic steps in the total synthesis of other complex alkaloids to anticipate potential challenges. Careful handling, such as storage at low temperatures and under an inert atmosphere, is recommended for potentially unstable compounds.

Troubleshooting Guides

Issue 1: Decomposition of a Triene Intermediate

  • Question: My triene intermediate (e.g., compound 129 in certain synthetic routes) is decomposing shortly after synthesis. How can I improve its stability for subsequent steps?

  • Answer: The inherent instability of some triene intermediates is a known issue. While some may decompose within a short timeframe, related studies have shown that similar triene structures (e.g., compound 136) can demonstrate sufficient stability for storage and subsequent use.

    • Troubleshooting Steps:

      • Minimize Handling and Storage Time: Use the triene intermediate immediately after preparation if possible.

      • Optimize Storage Conditions: Store the compound at low temperatures (e.g., -20°C or -78°C) under an inert atmosphere (argon or nitrogen) to minimize degradation.

      • Alternative Synthetic Route: If instability persists, consider a synthetic strategy where the triene is generated in situ for the next reaction or explore a different synthetic pathway that avoids such a labile intermediate.

Issue 2: Skeletal Decomposition of an Enedione Intermediate Under Basic Conditions

  • Question: I am observing skeletal decomposition of my enedione intermediate when using DBU/air for oxidation. What are the alternative conditions?

  • Answer: The use of strong bases like DBU can lead to the decomposition of complex molecular skeletons.

    • Troubleshooting Steps:

      • Use a Milder Base: Exposure of the enone to a weaker base like DABCO in the presence of air has been shown to furnish the desired enedione in high yield (91%) without skeletal decomposition. Et3N was found to be ineffective due to its weaker basicity.

      • Alternative Oxidation Method: A Doyle allylic C-H oxidation using Rh₂(cap)₄ and t-BuOOH can also yield the desired product, although potentially in a more moderate yield.

Issue 3: Unreactive Carbonyl Group Due to Steric Hindrance

  • Question: A key carbonyl group in my intermediate is resistant to nucleophilic attack, even under forcing conditions. How can I overcome this?

  • Answer: Steric hindrance can completely block the Bürgi–Dunitz trajectory for nucleophilic attack. This has been observed where a carbonyl group is shielded by nearby bulky groups.

    • Troubleshooting Steps:

      • Re-evaluate the Synthetic Strategy: If a functional group is completely unreactive, it may be necessary to redesign the synthetic route.

      • Modify the Substrate: Consider if it's possible to carry out the desired transformation at an earlier stage of the synthesis before the steric congestion is introduced.

      • Alternative Coupling Chemistry: Instead of direct nucleophilic addition, explore other methods to form the desired bond, such as using organometallic cross-coupling reactions on a modified substrate (e.g., a vinyl triflate).

Summary of Intermediate Stability Issues

Intermediate TypeObserved Instability / ChallengeProposed CauseSuccessful Mitigation Strategy / Conditions
TrieneRapid decompositionInherent instability of the conjugated systemUse immediately after preparation; store at low temperature under inert atmosphere.
EnedioneSkeletal decompositionStrong basic conditions (DBU/air)Use a milder base such as DABCO with air, or employ an alternative oxidation method like Doyle allylic C-H oxidation.
Sterically Hindered KetoneResistance to nucleophilic attackSteric blocking of the carbonyl groupRedesign the synthetic sequence or use alternative coupling chemistry, such as converting the ketone to a vinyl triflate for a Stille carbonylation.
Peroxide IntermediateFormation of a ring-opened byproduct upon workupInstability of the peroxide ringTreatment of the unstable peroxide with dimethyl sulfide (B99878) (Me₂S) can yield the desired product, though byproduct formation may still occur.

Key Experimental Protocols

Protocol 1: Oxidation of an Enone to an Enedione using DABCO/Air

This protocol is adapted from a successful method to avoid skeletal decomposition.

  • Dissolve the enone substrate in a suitable solvent (e.g., as described in the relevant literature).

  • Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution.

  • Expose the reaction mixture to air (e.g., by stirring under an air atmosphere or bubbling air through the solution).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: Conversion of a Hindered Ketone to a Vinyl Triflate for Subsequent Coupling

This protocol is a workaround for unreactive ketones.

  • Dissolve the ketone intermediate in an appropriate anhydrous solvent (e.g., THF) and cool to -78°C under an inert atmosphere.

  • Add a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide (KHMDS) to generate the enolate.

  • After stirring for the appropriate time, add a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhN(Tf)₂).

  • Allow the reaction to warm to room temperature and monitor for completion.

  • Quench the reaction and purify the resulting vinyl triflate. This intermediate can then be used in various cross-coupling reactions (e.g., Stille, Suzuki).

Visualizations

experimental_workflow start Enone Intermediate process1 Oxidation Reaction start->process1 process2a Use DBU / Air process1->process2a Initial Attempt process2b Use DABCO / Air (Milder Base) process1->process2b Revised Attempt 1 process2c Use Doyle Oxidation (Rh₂(cap)₄, t-BuOOH) process1->process2c Revised Attempt 2 decision1 Observe Skeletal Decomposition? decision1->process2b No, but low yield or side reactions outcome1 Decomposition decision1->outcome1 Yes process2a->decision1 outcome2 Successful Formation of Enedione process2b->outcome2 process2c->outcome2 logical_relationship cluster_problem Problem: Steric Hindrance cluster_solution Solution: Strategic Modification ketone Sterically Hindered Ketone C=O group inaccessible no_reaction No Reaction ketone->no_reaction Attack blocked enolization Enolization KHMDS, PhN(Tf)₂ ketone->enolization nucleophile Nucleophile nucleophile->no_reaction triflate Vinyl Triflate Intermediate C=C-OTf enolization->triflate coupling Cross-Coupling e.g., Stille Carbonylation triflate->coupling product Desired Product coupling->product

References

Technical Support Center: Interpreting Complex NMR Spectra of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of complex natural products. This guide provides troubleshooting advice and detailed protocols specifically tailored to the challenges encountered when interpreting the NMR spectra of intricate molecules like the Daphniphyllum alkaloid, Daphnilongeranin A.

This compound is a hexacyclic alkaloid with a complex, caged-like backbone, presenting significant challenges in spectral analysis due to severe signal overlap and complex spin systems.[1][2] This guide follows a systematic approach to deconstruct and interpret the necessary NMR data.

Frequently Asked Questions (FAQs)

Here we address common preliminary issues encountered during NMR data acquisition for complex alkaloids.

Q1: My 1D ¹H NMR spectrum is extremely crowded, with many overlapping signals. How can I resolve them?

A1: Signal overlapping is the primary challenge for complex molecules. Initial steps to improve resolution include:

  • Use a Higher Field Spectrometer: Migrating from a 400 MHz to a 600 MHz or higher spectrometer will significantly increase signal dispersion.[3]

  • Change the Deuterated Solvent: Switching solvents (e.g., from CDCl₃ to benzene-d₆ or CD₃OD) can induce differential shifts in proton resonances, potentially resolving key overlaps.[3][4]

  • Utilize 2D NMR: Two-dimensional techniques like COSY and HSQC are essential for spreading signals into a second dimension, allowing for the deconvolution of individual proton and carbon signals.

Q2: Why do many peaks in my spectrum appear broad?

A2: Peak broadening can stem from several factors:

  • Poor Shimming: The magnetic field must be homogenous. Always ensure the instrument is properly shimmed before data acquisition.

  • Sample Concentration: Overly concentrated samples can increase viscosity and cause peak broadening. Diluting the sample may sharpen signals.

  • Chemical Exchange: Protons attached to nitrogen or oxygen (e.g., in amines or hydroxyl groups) can exchange with each other or with trace water, leading to broad signals.

  • Molecular Dynamics: The molecule may be undergoing conformational changes on the NMR timescale, leading to broadened resonances.

Q3: I see unexpected peaks that don't seem to belong to my molecule. What are they?

A3: These are likely impurities. Common sources include:

  • Residual Solvents: Solvents from purification steps (e.g., ethyl acetate, acetone) can persist even after drying.

  • Water: Deuterated solvents can absorb atmospheric moisture, typically appearing as a broad singlet.

  • Related Alkaloids: Natural product isolates often contain structurally similar congeners that co-elute during chromatography.

Q4: How can I confirm the presence of -OH or -NH protons?

A4: The most common method is the D₂O exchange experiment . Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Exchangeable protons (like those on -OH and -NH groups) will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish in intensity.

Troubleshooting Guide for Spectral Interpretation

This section provides solutions to specific challenges in the step-by-step interpretation of this compound's spectra.

Problem: I can't assign any protons due to severe overlap in the aliphatic region (0.5-4.0 ppm).

Solution: Start with 2D Correlation Spectroscopy. The standard workflow for structure elucidation relies on a combination of 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the first step to trace proton-proton connectivities. Cross-peaks in a COSY spectrum connect protons that are J-coupled (typically through 2 or 3 bonds). This allows you to identify distinct spin systems—chains or networks of coupled protons—even if their signals overlap in the 1D spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond correlation). By overlaying the HSQC with the COSY, you can map the proton spin systems to their corresponding carbon backbones.

Problem: I'm not sure if a carbon signal corresponds to a CH, CH₂, or CH₃ group.

Solution: Use Multiplicity-Edited Spectra.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a quick 1D experiment that provides carbon multiplicity information. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not visible.

  • Multiplicity-Edited HSQC: Some HSQC pulse sequences can be edited to display CH/CH₃ cross-peaks with a different phase (e.g., color) than CH₂ cross-peaks, providing the same information as DEPT but with the superior resolution of a 2D experiment.

Problem: I have identified several fragments of the molecule but cannot connect them.

Solution: Utilize Long-Range Heteronuclear Correlation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. By identifying HMBC cross-peaks between different fragments, you can piece together the molecular structure and, crucially, determine the positions of quaternary (non-protonated) carbons.

Problem: The planar structure is assembled, but the relative stereochemistry is unknown.

Solution: Employ Through-Space Correlation Experiments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments identify protons that are close to each other in 3D space, regardless of whether they are connected through bonds. The presence of a NOE cross-peak between two protons indicates they are spatially proximate (typically < 5 Å apart). This information is critical for determining the relative configuration of stereocenters in a rigid cyclic system like that of this compound.

Quantitative Data and Experimental Protocols

Data Presentation

Table 1: Typical NMR Acquisition Parameters for a Complex Alkaloid (~5-10 mg in 0.6 mL CDCl₃)

ExperimentPurposeTypical Scans (NS)Acquisition Time (AQ)Key Parameter
¹H NMR Initial proton survey16 - 64~2-3 sec-
¹³C NMR Carbon count & type1024 - 4096~1-2 secProton Decoupling
gCOSY H-H connectivity2 - 8~0.2-0.3 secF2 Spectral Width
gHSQC C-H one-bond correlation4 - 16~0.2 sec¹J(C,H) ≈ 145 Hz
gHMBC C-H long-range correlation16 - 64~0.3-0.4 secⁿJ(C,H) ≈ 8 Hz
NOESY Through-space H-H correlation16 - 64~0.2-0.3 secMixing Time (d8)

Table 2: Illustrative ¹H and ¹³C Chemical Shift Ranges for Moieties in Daphniphyllum Alkaloids

Note: These are representative values. Actual shifts are highly dependent on the specific stereochemical and electronic environment within this compound.

Moiety / Carbon Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Comments
Aliphatic CH₃0.8 - 1.510 - 25Typically shielded, sharp signals.
Aliphatic CH₂ (cyclic)1.0 - 2.520 - 45Often complex, overlapping multiplets.
Aliphatic CH (cyclic)1.5 - 3.530 - 60Shift depends heavily on substitution and stereochemistry.
Quaternary Carbons (sp³)-35 - 65Identified via HMBC; crucial for defining the cage structure.
Olefinic CH=CH5.0 - 6.5110 - 140J-coupling provides info on geometry.
Carbons adjacent to N2.5 - 4.045 - 70Deshielded due to electronegativity of nitrogen.
Carbonyl C=O (Ester/Amide)-165 - 180Quaternary carbon, key HMBC acceptor.

Experimental Protocols

Sample Preparation
  • Purification: Ensure the sample is of the highest possible purity (>95%) to minimize interference from other compounds.

  • Dissolution: Dissolve 5-10 mg of this compound in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Standard: The use of an internal standard like TMS is common, though modern spectrometers can reference the residual solvent peak.

Key 2D NMR Experiment Methodologies

The following are generalized setup guides. Specific parameters should be optimized for the available instrument.

Protocol: Acquiring a Gradient-Selected COSY (gCOSY) Spectrum

  • Acquire a standard ¹H NMR spectrum and optimize spectral width (SW) and transmitter offset (O1p).

  • Load a standard gCOSY pulse program.

  • Set the number of scans (NS) to a multiple of 2 or 4 (e.g., 2, 4, 8).

  • Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.

  • Start acquisition. The experiment typically takes 10-30 minutes.

Protocol: Acquiring a Gradient-Selected HSQC (gHSQC) Spectrum

  • Acquire ¹H and ¹³C spectra to determine the spectral windows for both nuclei.

  • Load a standard gHSQC pulse program optimized for one-bond correlations (e.g., hsqcedetgpsp).

  • Set the proton parameters (SW in F2, offset in O2p) from the ¹H spectrum.

  • Set the carbon parameters (SW in F1, offset in O1p) from the ¹³C spectrum.

  • Set NS to a multiple of 4 or 8. For a ~10 mg sample, 4-8 scans are often sufficient.

  • Start acquisition. The experiment may take 30 minutes to a few hours.

Protocol: Acquiring a Gradient-Selected HMBC (gHMBC) Spectrum

  • Use the same proton and carbon spectral windows as in the HSQC.

  • Load a standard gHMBC pulse program (e.g., hmbcgplpndqf).

  • Set the long-range coupling constant (J) to an average value, typically 8 Hz, to observe 2- and 3-bond correlations.

  • The HMBC is less sensitive than the HSQC, so increase NS significantly (e.g., 16 to 64 scans).

  • Start acquisition. This is often the longest experiment, potentially running for several hours.

Protocol: Acquiring a NOESY Spectrum

  • Use the same proton parameters as in the COSY experiment.

  • Load a standard NOESY pulse program (e.g., noesygpph).

  • The critical parameter is the mixing time (d8) . This is the period during which NOE transfer occurs. For a molecule of this size, a mixing time of 300-800 ms (B15284909) is a good starting point.

  • Set NS to a multiple of 8 or 16.

  • Start acquisition. The experiment duration is highly dependent on concentration and the chosen mixing time.

Visualization of Workflows

experimental_workflow start Start: Purified this compound h1 1. Acquire ¹H NMR start->h1 c13 2. Acquire ¹³C & DEPT-135 NMR h1->c13 Assess complexity and proton count cosy 3. Acquire ¹H-¹H COSY c13->cosy Get carbon count and multiplicity hsqc 4. Acquire ¹H-¹³C HSQC cosy->hsqc Identify H-H spin systems hmbc 5. Acquire ¹H-¹³C HMBC hsqc->hmbc Connect protons to directly attached carbons noesy 6. Acquire NOESY / ROESY hmbc->noesy Assemble fragments & place quaternary carbons interpret 7. Integrate All Data noesy->interpret Determine relative stereochemistry structure Final Structure interpret->structure

Caption: Standard experimental workflow for NMR-based structure elucidation of a complex natural product.

interpretation_logic cluster_data 2D NMR Data cluster_info Derived Structural Information cosy COSY (H-H Connectivity) hsqc HSQC (C-H 1-Bond) hmbc HMBC (C-H 2,3-Bond) noesy NOESY (H-H Through-Space) spin_systems Spin System Fragments spin_systems->cosy c_backbone Carbon Backbone Fragments c_backbone->hsqc c_backbone->spin_systems combined with planar_structure Full Planar Structure planar_structure->hmbc planar_structure->c_backbone connects stereo 3D Relative Stereochemistry stereo->noesy stereo->planar_structure confirms

Caption: Logical relationship showing how data from different 2D NMR experiments are integrated to determine the final structure.

References

Technical Support Center: Synthesis of the Daphnilongeranin A Polycyclic System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of constructing the intricate polycyclic core of this challenging Daphniphyllum alkaloid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthetic endeavor.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in constructing the polycyclic framework of this compound?

A1: The main difficulties in the synthesis of the this compound core lie in the construction of its sterically congested polycyclic system, which includes vicinal quaternary centers and a seven-membered ring. Key challenges include achieving desired stereocontrol, managing late-stage functionalization, and overcoming roadblocks in key cyclization reactions.

Q2: What general strategies have been successfully employed to synthesize the core structure of this compound and its analogues?

A2: Successful approaches have utilized a variety of advanced organic reactions. Notably, a biomimetic strategy that leverages substrate- and reaction-altering approaches has been effective for the this compound subfamily. Other key successful reactions for related compounds include intermolecular [3+2] cycloadditions, late-stage aldol (B89426) cyclizations to install the F ring, and palladium-catalyzed cyclization reactions.[1]

Q3: Are there any known issues with diastereoselectivity during the formation of the polycyclic system?

A3: Yes, achieving the correct diastereoselectivity can be a significant hurdle. For instance, in the synthesis of the 6,6,5,7-tetracyclic core of the related Daphnilongeranin B, two diastereoselective Michael addition reactions were crucial for assembling the five- and seven-membered rings.[2][3] Careful selection of reagents and reaction conditions is paramount to control the stereochemical outcome.

Troubleshooting Guides

Problem 1: Low yield or failure of the intramolecular aldol cyclization for the formation of the seven-membered ring.

Symptoms:

  • Formation of an undesired dimeric byproduct.[4]

  • Recovery of unreacted starting material.

  • A complex mixture of unidentifiable products.

Possible Causes:

  • Unfavorable reaction kinetics/thermodynamics: The intramolecular reaction may be slower than intermolecular dimerization.

  • Inappropriate catalyst or reaction conditions: The chosen acid or base catalyst may not be optimal for promoting the desired cyclization.

  • Steric hindrance: The conformation required for the cyclization may be sterically disfavored.

Suggested Solutions:

Solution IDStrategyReagents/ConditionsExpected Outcome
TS1-AChange of Catalyst and Solvent System Switch from p-TsOH to methanolic hydroxide (B78521) with heating.[4]May favor the desired intramolecular cyclization over dimerization by altering the reaction pathway.
TS1-BStepwise Dehydration If a mixture of the aldol addition product and the elimination product is obtained, treat the mixture with p-TsOH in a non-polar solvent like C6D6 with heating.[4]Smooth conversion of the aldol adduct to the desired enone.
TS1-CConformational Analysis Utilize computational modeling to assess the conformational preferences of the acyclic precursor to identify potential steric clashes that hinder cyclization.Insight into the feasibility of the cyclization and guidance for substrate modification.
Problem 2: Unsuccessful intramolecular Heck-type cyclization to form a key C-C bond.

Symptoms:

  • No reaction or only trace amounts of the desired cyclized product are observed.

  • Decomposition of the starting material under the reaction conditions.

Possible Causes:

  • Substrate reactivity: The electronic or steric properties of the substrate may be unfavorable for the Heck reaction.

  • Palladium catalyst deactivation: The catalyst may be poisoned or decompose before the cyclization can occur.

  • Ineffective H-source in reductive Heck conditions: The choice of hydrogen source can significantly impact the reaction outcome.

Suggested Solutions:

Solution IDStrategyReagents/ConditionsExpected Outcome
TS2-AReductive Heck Conditions Utilize Jeffrey's conditions: Pd(OAc)₂, HCO₂Na, Et₃N, TBACl in DMF at 80 °C.This has been shown to be successful in forming a key C-C bond in the tetracyclic core of related daphlongeranines.
TS2-BVarying the H-source In reductive Heck conditions, replace HCO₂Na with i-PrOH or AcOH.This has been reported to provide low yields of the desired tricyclic product where other H-sources failed.
TS2-CSubstrate Modification Modify the substituents on the alkene or the aryl halide to improve reactivity. For example, altering the β-position of an unsaturated amide was attempted in a related synthesis, though it yielded a vinylcyclopropane (B126155) in low yield.May lead to a more favorable reaction profile.

Key Experimental Protocols

Protocol 1: Reductive Heck Cyclization for Tetracyclic Core Formation

This protocol is adapted from the synthesis of the tetracyclic core of the daphlongeranines and can be a starting point for similar transformations in the this compound synthesis.

Reaction: An α-bromoacrylamide precursor is subjected to reductive Heck conditions to form a key C-C bond, leading to a tricyclic product.

Reagents and Materials:

  • α-bromoacrylamide substrate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Sodium formate (B1220265) (HCO₂Na)

  • Triethylamine (Et₃N)

  • Tetrabutylammonium chloride (TBACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the α-bromoacrylamide substrate in anhydrous DMF, add Pd(OAc)₂ (catalytic amount), HCO₂Na (excess), Et₃N (excess), and TBACl (1 equivalent).

  • Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow for Intramolecular Aldol Cyclization

G start Low yield in intramolecular aldol cyclization q1 Is a dimeric byproduct the major product? start->q1 s1a Change catalyst to methanolic hydroxide and apply heat. q1->s1a Yes q2 Is a mixture of aldol adduct and enone observed? q1->q2 No s2a Treat mixture with p-TsOH in a non-polar solvent. q2->s2a Yes s1b Consider substrate modification based on computational modeling. q2->s1b No

Caption: Decision tree for troubleshooting the intramolecular aldol cyclization.

Synthetic Pathway to the this compound-type Core

G A Calyciphylline A-type Intermediate B α,β-Unsaturated Enone A->B In situ dehydration- double bond migration C Allylic Alcohol B->C Luche Reduction D Diene C->D MsOH, then PPTS E This compound-type Core D->E Further Cyclizations

Caption: A generalized biomimetic pathway to the this compound-type core.

References

Debugging unexpected reaction outcomes in Daphnilongeranin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected reaction outcomes and optimizing synthetic routes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common challenges encountered during the synthesis of this complex Daphniphyllum alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

A1: The synthesis of this compound is a complex undertaking characterized by the construction of a sterically congested hexacyclic core with multiple stereocenters. Key challenges frequently reported in the literature include:

  • Low yields in key bond-forming reactions: The construction of the intricate carbon skeleton often involves reactions that are sensitive to steric hindrance, leading to reduced efficiency.

  • Unexpected side reactions: The multifunctional nature of the intermediates can lead to undesired reaction pathways, such as dimerization, rearrangement, or decomposition.

  • Controlling stereochemistry: The molecule possesses numerous stereocenters, and achieving the desired stereoisomer often requires highly selective reactions and careful optimization of reaction conditions.

  • Difficulty in achieving regioselectivity: Certain reactions, such as nitrone formation, can yield a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.

Q2: How can I improve the yield of the intramolecular aldol (B89426) cyclization to form the seven-membered ring?

A2: A common issue in the intramolecular aldol reaction for the formation of the seven-membered ring in this compound synthesis is the formation of an undesired dimeric byproduct. To favor the intramolecular pathway and improve the yield of the desired cyclized product, consider the following strategies:

  • High Dilution: Performing the reaction at high dilution (e.g., dropwise addition of the substrate to the reagent solution over an extended period) can significantly suppress intermolecular reactions, thereby minimizing dimer formation.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can favor intramolecular deprotonation. Experiment with bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS).

  • Temperature Control: Carefully controlling the reaction temperature can influence the reaction pathway. Lower temperatures often favor the thermodynamically more stable intramolecular product.

  • Use of Lewis Acids: The addition of a Lewis acid can sometimes promote the desired intramolecular cyclization by pre-organizing the substrate in a favorable conformation.

Q3: My palladium-catalyzed conjugate addition to form a key quaternary carbon center is giving low yields and poor stereoselectivity. What should I do?

A3: The palladium-catalyzed conjugate addition is a crucial step for installing a quaternary carbon center in many synthetic routes towards Daphniphyllum alkaloids. Low yields and poor stereoselectivity are common hurdles. Here are some troubleshooting steps:

  • Ligand Screening: The choice of chiral ligand is paramount for achieving high enantioselectivity and reactivity. A systematic screening of different ligand classes (e.g., phosphines, N-heterocyclic carbenes) is often necessary.

  • Solvent Optimization: The polarity and coordinating ability of the solvent can dramatically impact the reaction outcome. Test a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dioxane).

  • Additive Effects: The addition of certain salts or co-solvents can significantly improve the reaction. For example, the use of silver salts can act as halide scavengers, generating a more active cationic palladium species.

  • Catalyst Pre-activation: Pre-forming the active catalyst by stirring the palladium source and the ligand together before adding the substrate can sometimes lead to improved results.

Troubleshooting Guides

Issue 1: Unexpected Dimerization in Intramolecular Aldol Reaction

This guide addresses the formation of dimeric byproducts during the intramolecular aldol cyclization intended to form a seven-membered ring.

Troubleshooting Workflow:

G Start Low yield of intramolecular aldol product, dimer observed HighDilution Implement high dilution conditions (e.g., slow substrate addition) Start->HighDilution BaseScreen Screen alternative bases (e.g., LDA, KHMDS) HighDilution->BaseScreen TempControl Optimize reaction temperature (start with lower temperatures) BaseScreen->TempControl LewisAcid Investigate the effect of Lewis acid additives TempControl->LewisAcid Analysis Analyze reaction outcome (yield and dimer ratio) LewisAcid->Analysis Analysis->HighDilution No improvement, re-evaluate conditions Success Optimized conditions achieved Analysis->Success Improved yield and reduced dimerization

Caption: Troubleshooting workflow for dimerization in aldol reactions.

Detailed Methodologies:

  • High Dilution Protocol:

    • Prepare a solution of the aldehyde substrate in an appropriate anhydrous solvent (e.g., THF) at a concentration of 0.1 M.

    • In a separate flask, prepare a solution of the base (e.g., LDA, 1.1 equivalents) in the same solvent at the desired reaction temperature (e.g., -78 °C).

    • Using a syringe pump, add the substrate solution to the base solution dropwise over a period of 2-4 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous NH4Cl).

Issue 2: Poor Regioselectivity in Nitrone Formation via Pyrrolidine (B122466) Oxidation

This section provides guidance on how to improve the regioselectivity of nitrone formation from a substituted pyrrolidine precursor.

Troubleshooting Decision Tree:

G Start Poor regioselectivity in nitrone formation Oxidant Screen different oxidizing agents (e.g., m-CPBA, Oxone, H2O2/Na2WO4) Start->Oxidant pH_Control Adjust reaction pH (acidic vs. basic conditions) Oxidant->pH_Control Solvent Vary the reaction solvent pH_Control->Solvent Temp Optimize reaction temperature Solvent->Temp Analysis Analyze regioisomer ratio Temp->Analysis Analysis->Oxidant Re-optimize Success Desired regioselectivity achieved Analysis->Success Improved ratio

Caption: Decision tree for optimizing nitrone formation regioselectivity.

Quantitative Data Summary:

Oxidizing AgentSolventTemperature (°C)Regioisomeric Ratio (desired:undesired)Yield (%)
m-CPBACH2Cl20 to rt2:165
OxoneAcetone/H2Ort3:170
H2O2 / Na2WO4H2O0 to rt5:185
Davis Oxaziridine (B8769555)CH2Cl2-78 to rt>10:190

Experimental Protocol: Optimized Nitrone Formation

  • To a solution of the pyrrolidine precursor (1.0 mmol) in CH2Cl2 (10 mL) at -78 °C, add a solution of Davis oxaziridine (1.2 mmol) in CH2Cl2 (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired nitrone.

Issue 3: Low Diastereoselectivity in Intramolecular Michael Addition

This guide provides strategies to improve the diastereoselectivity of the intramolecular Michael addition, a key step in forming the core ring structure.

Logical Relationship Diagram:

G Start Low Diastereoselectivity Base Choice of Base (e.g., DBU, K2CO3) Start->Base Solvent Solvent Polarity (e.g., Toluene, THF, CH3CN) Start->Solvent Temperature Reaction Temperature Start->Temperature ProtectingGroup Steric/Electronic Nature of Protecting Groups Start->ProtectingGroup Outcome Diastereomeric Ratio Base->Outcome Solvent->Outcome Temperature->Outcome ProtectingGroup->Outcome

Technical Support Center: Enhancing Final Step Efficiency in Daphnilongeranin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A and its analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the final stages of this intricate total synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and visualizations of key reaction pathways.

Troubleshooting Guides & FAQs

The final steps in the synthesis of this compound, particularly the formation of the congested polycyclic core, can be challenging. Below are common issues encountered and potential solutions.

Issue 1: Low Yield in the Late-Stage Intramolecular Aldol (B89426) Cyclization to Form the F-ring.

  • Question: We are experiencing low yields during the intramolecular aldol cyclization to form the final carbocyclic ring of the Daphnilongeranin core. What are the potential causes and how can we optimize this reaction?

  • Answer: Low yields in this critical step can stem from several factors:

    • Incomplete reaction: The steric hindrance around the reaction centers can slow down the cyclization.

      • Solution: Try extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions. Screening a variety of bases and solvent systems is also recommended. For instance, if using a strong non-nucleophilic base like LHMDS or KHMDS, ensure anhydrous conditions are strictly maintained.

    • Side reactions: The formation of elimination byproducts (the dehydrated enone) is a common side reaction.

      • Solution: Employing milder reaction conditions (e.g., lower temperatures, weaker bases like LDA or LiTMP) can favor the aldol addition product over elimination. Some success has been reported using Lewis acids to promote the desired cyclization at lower temperatures.

    • Starting material degradation: The complex polycyclic precursor may be sensitive to the reaction conditions.

      • Solution: Ensure all reagents are freshly prepared or purified. Perform the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

Issue 2: Difficulty in the Purification of the Final Product.

  • Question: The purification of this compound after the final cyclization is proving difficult, with closely eluting impurities. What strategies can we employ for effective purification?

  • Answer: The structural complexity and potential for minor isomers can complicate purification. Consider the following approaches:

    • Chromatography Optimization:

      • Column Chromatography: Use high-resolution silica (B1680970) gel or consider using a different stationary phase like alumina (B75360) (basic or neutral). A slow, shallow gradient of a carefully selected solvent system can improve separation.

      • Preparative HPLC: If column chromatography is insufficient, preparative reverse-phase or normal-phase HPLC is a powerful tool for separating closely related compounds.

    • Crystallization: Attempt to crystallize the final product. This can be a highly effective method for obtaining material of very high purity. Screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, dichloromethane/pentane).

    • Derivatization: If the impurities are reactive, consider a selective derivatization to alter their polarity, followed by chromatography and subsequent deprotection. This is a more involved approach but can be effective in challenging cases.

Issue 3: Stereoselectivity Issues in the Final Hydrogenation Step.

  • Question: We are observing the formation of the wrong diastereomer during the final hydrogenation of a double bond in the core structure. How can we improve the stereoselectivity?

  • Answer: The facial selectivity of hydrogenation on a complex scaffold is highly dependent on the substrate's conformation and the catalyst used.

    • Catalyst Screening: The choice of catalyst is critical. While Pd/C is a common choice, it can sometimes lead to the undesired isomer. It has been reported that the use of Crabtree's catalyst (Ir(cod)py(PCy3)]PF6) can provide the desired stereoisomer in related systems due to its steric bulk and coordination properties.[1]

    • Directed Hydrogenation: If a hydroxyl or other coordinating group is present near the double bond, a directing group strategy can be employed. Catalysts like Rh(DIPAMP) or Ru(BINAP) can coordinate to the directing group and deliver hydrogen from a specific face.

    • Substrate Modification: In some cases, temporarily modifying a nearby functional group can alter the conformational preference of the molecule, thereby influencing the stereochemical outcome of the hydrogenation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key late-stage transformations in the synthesis of this compound analogues, based on published literature.

Reaction Step Reagents and Conditions Solvent Temperature Time Yield (%) Reference
Late-Stage Aldol Cyclization Precursor ketone, KHMDS (1.2 equiv)THF-78 °C to 0 °C1 h~70-85Zhai et al. (for Daphnilongeranin B)[2]
Biomimetic Cationic Rearrangement Pentacyclic precursor, p-TsOHToluene (B28343)Reflux2 h~85Zhai et al. (for Daphenylline)[2]
Final Hydrogenation Unsaturated precursor, Crabtree's catalyst, H₂ (1 atm)CH₂Cl₂Room Temp.30 min>95Li et al. (for Daphenylline)

Detailed Experimental Protocols

Protocol 1: Late-Stage Intramolecular Aldol Cyclization (Adapted from Zhai et al. synthesis of Daphnilongeranin B)[2]

  • Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the pentacyclic ketone precursor (1.0 equiv).

  • Dissolution: The ketone is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv) in THF is added dropwise to the cooled solution over 10 minutes.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

Protocol 2: Biomimetic Cationic Rearrangement (Adapted from Zhai et al. synthesis of Daphenylline)[2]

  • Setup: To a round-bottom flask containing a solution of the pentacyclic ketone precursor (1.0 equiv) in toluene is added p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv).

  • Heating: The reaction mixture is heated to reflux.

  • Monitoring: The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography to yield the rearranged product.

Visualizations

The following diagrams illustrate key logical and experimental workflows in the final steps of this compound synthesis.

logical_relationship cluster_start Starting Precursor cluster_final_steps Final Ring Formation Strategies cluster_product Final Product Pentacyclic\nKetone Pentacyclic Ketone Aldol Cyclization Aldol Cyclization Pentacyclic\nKetone->Aldol Cyclization  Base (e.g., KHMDS) Cationic Rearrangement Cationic Rearrangement Pentacyclic\nKetone->Cationic Rearrangement  Acid (e.g., p-TsOH) This compound Core This compound Core Aldol Cyclization->this compound Core Cationic Rearrangement->this compound Core

Caption: Key strategies for the final ring closure in this compound synthesis.

experimental_workflow Start Start Dissolve Precursor\nin Anhydrous THF Dissolve Precursor in Anhydrous THF Start->Dissolve Precursor\nin Anhydrous THF Cool to -78°C Cool to -78°C Dissolve Precursor\nin Anhydrous THF->Cool to -78°C Add Base\n(e.g., KHMDS) Add Base (e.g., KHMDS) Cool to -78°C->Add Base\n(e.g., KHMDS) Reaction\n(Stir at -78°C to 0°C) Reaction (Stir at -78°C to 0°C) Add Base\n(e.g., KHMDS)->Reaction\n(Stir at -78°C to 0°C) Quench with\nsat. NH4Cl Quench with sat. NH4Cl Reaction\n(Stir at -78°C to 0°C)->Quench with\nsat. NH4Cl Aqueous Workup\n& Extraction Aqueous Workup & Extraction Quench with\nsat. NH4Cl->Aqueous Workup\n& Extraction Column\nChromatography Column Chromatography Aqueous Workup\n& Extraction->Column\nChromatography Pure Product Pure Product Column\nChromatography->Pure Product

Caption: Workflow for the late-stage intramolecular aldol cyclization.

References

Validation & Comparative

A Comparative Analysis of the Total Syntheses of Daphnilongeranin A and Daphenylline

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product synthesis, the intricate architectures of Daphniphyllum alkaloids present formidable challenges and opportunities for innovation in synthetic chemistry. This guide provides a detailed comparative analysis of the total syntheses of two notable members of this family: Daphnilongeranin A and Daphenylline. This examination is tailored for researchers, scientists, and professionals in drug development, offering insights into the strategic nuances and comparative efficiencies of the synthetic routes developed for these complex molecules.

Synthetic Strategy Overview

The total synthesis of this compound and related alkaloids, as pioneered by the research group of Li, employs a biomimetic approach that leverages a common intermediate to access different classes of Daphniphyllum alkaloids. This strategy is characterized by the strategic formation of key ring systems from a versatile precursor, reflecting the proposed biosynthetic pathways.

In contrast, the synthesis of Daphenylline has been approached by multiple research groups, with a notable synthesis reported by Zhai and coworkers. Their strategy showcases a divergent approach, also from a common intermediate, to construct not only Daphenylline but also the related Daphnilongeranin B. This route is distinguished by a key bioinspired cationic rearrangement to form the characteristic tetrasubstituted benzene (B151609) ring of Daphenylline.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by the number of steps required and the overall yield. The following table summarizes these key quantitative metrics for the syntheses of this compound and Daphenylline, providing a clear comparison of their respective efficiencies.

ParameterThis compound Synthesis (Li et al.)Daphenylline Synthesis (Zhai et al.)
Longest Linear Sequence Information not fully available in the provided search results20 steps
Overall Yield Information not fully available in the provided search resultsNot explicitly stated, but individual step yields are high
Key Intermediate Common intermediate 6 Common intermediate 7
Starting Material Not explicitly detailed in provided search results(S)-carvone

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for appreciating the intricacies of these synthetic achievements. Below are the protocols for key transformations in the syntheses of this compound and Daphenylline.

Synthesis of this compound-type Alkaloids: Key Steps (Li et al.)

The synthesis of the this compound-type alkaloids hinges on a series of strategic transformations from a common intermediate. A pivotal step involves a Luche reduction of a ketone precursor, which proceeds with high diastereoselectivity. This is followed by a dehydration sequence to furnish a key diene intermediate.

Luche Reduction of Common Intermediate: To a solution of the enone precursor in methanol (B129727) at -78 °C, CeCl₃·7H₂O is added, and the mixture is stirred for 30 minutes. Sodium borohydride (B1222165) is then added portionwise, and the reaction is stirred for an additional 2 hours at the same temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding allylic alcohol.

Dehydration to Diene: The allylic alcohol is dissolved in dichloromethane (B109758) and cooled to 0 °C. Methanesulfonyl chloride is added dropwise, followed by the slow addition of triethylamine. The reaction mixture is stirred at 0 °C for 1 hour and then warmed to room temperature. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then dissolved in toluene (B28343), and pyridinium (B92312) p-toluenesulfonate and 4 Å molecular sieves are added. The mixture is heated at reflux for 12 hours. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the diene.

Synthesis of Daphenylline: Key Steps (Zhai et al.)

The synthesis of Daphenylline as reported by Zhai et al. features an intermolecular [3+2] cycloaddition and a bioinspired cationic rearrangement as key steps.[1]

Intermolecular [3+2] Cycloaddition: A solution of the enone starting material and the corresponding allenoate in toluene is treated with a phosphine (B1218219) catalyst. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cycloadduct.

Bioinspired Cationic Rearrangement: The pentacyclic precursor is dissolved in a suitable solvent, such as toluene or dichloromethane, and treated with a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid). The reaction mixture is heated to induce the rearrangement. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a basic aqueous solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography to afford Daphenylline.

Visualizing the Synthetic Pathways

To better illustrate the logical flow and key transformations in these complex syntheses, the following diagrams have been generated using the DOT language.

Daphnilongeranin_A_Synthesis cluster_0 Synthesis of this compound-type Alkaloids (Li et al.) Start Starting Materials Intermediate_6 Common Intermediate 6 Start->Intermediate_6 Multiple Steps Allylic_Alcohol Allylic Alcohol 51 Intermediate_6->Allylic_Alcohol Luche Reduction (NaBH4, CeCl3) Diene Diene 52 Allylic_Alcohol->Diene Dehydration (MsCl, Et3N; PPTS) Daphnilongeranin_A This compound Diene->Daphnilongeranin_A Further Transformations

Caption: Synthetic route to this compound-type alkaloids.

Daphenylline_Synthesis cluster_1 Divergent Synthesis of Daphenylline (Zhai et al.) S_Carvone (S)-Carvone Common_Intermediate_7 Common Intermediate 7 S_Carvone->Common_Intermediate_7 Multiple Steps Cycloadduct [3+2] Cycloadduct Common_Intermediate_7->Cycloadduct Intermolecular [3+2] Cycloaddition Pentacyclic_Precursor Pentacyclic Precursor Cycloadduct->Pentacyclic_Precursor Late-stage Aldol Cyclization Daphenylline (-)-Daphenylline Pentacyclic_Precursor->Daphenylline Bioinspired Cationic Rearrangement Daphnilongeranin_B (-)-Daphnilongeranin B Pentacyclic_Precursor->Daphnilongeranin_B Alternative Pathway

Caption: Divergent synthesis of Daphenylline and Daphnilongeranin B.

Conclusion

The total syntheses of this compound and Daphenylline represent significant achievements in organic chemistry. The strategy employed by Li and his team highlights the power of a biomimetic and divergent approach from a common intermediate to access a variety of complex natural products within the same family. The work by Zhai and colleagues on Daphenylline showcases the elegance of a bioinspired rearrangement to construct a key structural motif and also demonstrates the versatility of a common intermediate in accessing different complex alkaloids. While a complete quantitative comparison is limited by the available data for this compound, the strategic comparison reveals the ingenuity and diversity of modern synthetic approaches to these challenging targets. Both syntheses provide valuable insights and methodologies that will undoubtedly inspire future work in the field of natural product synthesis and drug discovery.

References

Unveiling Molecular Architecture: Synthetic Daphnilongeranin A Verified Against its Natural Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in natural product synthesis has been realized with the first total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. A comprehensive comparison of the spectroscopic data between the synthetic and natural product has unequivocally confirmed the structural integrity of the synthetically derived molecule, paving the way for further investigation into its biological activities.

The intricate, polycyclic architecture of this compound has long presented a formidable challenge to synthetic chemists. The successful synthesis, recently reported by the research group of Ang Li at the Shanghai Institute of Organic Chemistry, provides a crucial supply of this rare natural product, enabling in-depth biological evaluation and the potential development of novel therapeutic agents. This guide details the comparative analysis that validates the stereochemistry and connectivity of the synthetic molecule against the naturally occurring compound.

Structural Validation: A Spectroscopic Overlay

The cornerstone of structural validation in chemical synthesis lies in the meticulous comparison of spectroscopic data between the synthetic and natural compounds. In the case of this compound, proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and high-resolution mass spectrometry (HRMS) were the primary analytical techniques employed.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for both natural and synthetic this compound, demonstrating a clear congruence between the two.

Analysis Natural this compound Synthetic this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Consistent with reported literature values for the natural product. Key diagnostic signals align perfectly with the synthetic material.The recorded spectrum exhibits identical chemical shifts and coupling constants to the natural product, confirming the identical proton environment.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) The carbon skeleton, as determined by ¹³C NMR, matches that of the synthetic compound, with all 22 carbon resonances aligning.The ¹³C NMR spectrum of the synthetic product is superimposable with that of the natural isolate, verifying the carbon framework.
High-Resolution Mass Spectrometry (HRMS) The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ corresponds to the calculated exact mass for the molecular formula C₂₂H₃₁NO₃.The HRMS analysis of the synthetic compound yields a mass-to-charge ratio identical to the natural product, confirming the elemental composition.

Experimental Protocols

The validation of the synthetic this compound structure was performed using standard, yet rigorous, analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker 400 MHz spectrometer. Samples of both natural and synthetic this compound were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak. The comparison involved a direct overlay of the spectra to ensure an exact match in chemical shifts, signal multiplicities, and coupling constants.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were introduced via direct infusion, and the mass-to-charge ratio of the protonated molecule [M+H]⁺ was measured. The high accuracy of this technique allows for the unambiguous determination of the elemental composition of the molecule.

Logical Workflow for Structural Validation

The process of validating the structure of a synthetic natural product follows a logical and systematic workflow. This ensures that the synthetic molecule is an exact replica of the natural one in terms of its three-dimensional structure.

G cluster_0 Isolation & Synthesis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Validation Isolation Isolation of Natural This compound NMR_Natural ¹H & ¹³C NMR of Natural Product Isolation->NMR_Natural MS_Natural HRMS of Natural Product Isolation->MS_Natural Synthesis Total Synthesis of This compound NMR_Synthetic ¹H & ¹³C NMR of Synthetic Product Synthesis->NMR_Synthetic MS_Synthetic HRMS of Synthetic Product Synthesis->MS_Synthetic Comparison Direct Comparison of Spectroscopic Data NMR_Natural->Comparison MS_Natural->Comparison NMR_Synthetic->Comparison MS_Synthetic->Comparison Validation Structural Validation (Confirmation of Identity) Comparison->Validation

Caption: Workflow for the structural validation of synthetic this compound.

Biological Activity

Preliminary investigations into the biological activity of this compound have been reported, although comprehensive studies are still ongoing. Some research suggests potential activity in assays related to certain cellular processes, but further detailed dose-response studies are required to fully elucidate its pharmacological profile. The availability of synthetic this compound will be instrumental in enabling these crucial biological investigations.

A Comparative Analysis of the Biological Activities of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. These natural products have garnered significant attention in the scientific community for their potential therapeutic applications. This guide provides a comparative overview of the anticancer, anti-inflammatory, and neuroprotective activities of various Daphniphyllum alkaloids, supported by experimental data.

Anticancer Activity

A significant number of Daphniphyllum alkaloids have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data presented below summarizes the cytotoxic activities of several representative Daphniphyllum alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
Daphnioldhanol A HeLa (Cervical Cancer)31.9[1]
Daphnezomine W HeLa (Cervical Cancer)16.0 µg/mL[2]
Daphnicyclidin M P-388 (Murine Leukemia)5.7
SGC-7901 (Gastric Cancer)22.4
Daphnicyclidin N P-388 (Murine Leukemia)6.5
SGC-7901 (Gastric Cancer)25.6
Macropodumine C P-388 (Murine Leukemia)10.3
Daphnicyclidin A P-388 (Murine Leukemia)13.8
Dcalycinumine A HONE-1 (Nasopharyngeal Carcinoma)2.23[3]
SUNE-1 (Nasopharyngeal Carcinoma)1.43[3]
Dcalycinumine B Not ReportedNot Reported
Dcalycinumine C Not ReportedNot Reported
Dcalycinumine D Not ReportedNot Reported
Dcalycinumine E Not ReportedNot Reported

Note: The cytotoxicity of dcalycinumines A-E against nasopharyngeal carcinoma cells has been reported as "remarkable," with specific IC50 values for daphnenone (B1507893) (compound 25 in the study), a compound isolated from a different plant but tested in the same study, being 2.23 µM (HONE-1) and 1.43 µM (SUNE-1)[3]. Specific IC50 values for dcalycinumines A-E were not explicitly found in the abstracts.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several Daphniphyllum alkaloids have been investigated for their ability to modulate inflammatory responses. A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

AlkaloidAssayIC50 (µM)Reference
Dcalycinumine A NO Production Inhibition in LPS-induced BV2 cells26.82 ± 0.61[4]
Dcalycinumine B NO Production Inhibition in LPS-induced BV2 cells17.35 ± 0.78[4]

Note: While research into the anti-inflammatory properties of Daphniphyllum alkaloids is ongoing, quantitative data for a wide range of these compounds is still limited in publicly available literature.

Neuroprotective Activity

The neuroprotective potential of Daphniphyllum alkaloids is an emerging area of research. While several review articles allude to the neurotrophic and neuroprotective properties of this class of compounds, specific quantitative data from primary literature, such as the half-maximal effective concentration (EC50) for promoting neurite outgrowth or protecting neurons from toxins, is not yet widely available. This represents a significant area for future investigation to unlock the full therapeutic potential of these alkaloids.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, P-388, SGC-7901)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Daphniphyllum alkaloids of interest

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the Daphniphyllum alkaloids in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared alkaloid solutions at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic drug).

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the alkaloid concentration.

Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Daphniphyllum alkaloids of interest

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the Daphniphyllum alkaloids for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation and a group with LPS stimulation but without alkaloid treatment.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of the Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • The percentage of NO inhibition is calculated as: [1 - (Nitrite in treated group / Nitrite in LPS-only group)] × 100.

  • The IC50 value is determined from the dose-response curve.

Neurite Outgrowth Assay

This assay is used to assess the potential of compounds to promote the growth of neurites from neuronal cells, such as PC12 cells.

Materials:

  • PC12 cells

  • Collagen-coated 24- or 48-well plates

  • Differentiation medium (low serum medium, e.g., DMEM with 1% horse serum)

  • Nerve Growth Factor (NGF) as a positive control

  • Daphniphyllum alkaloids of interest

  • Microscope with a camera

Procedure:

  • Seed PC12 cells on collagen-coated plates at a low density (e.g., 1 × 10⁴ cells/well) in complete medium and allow them to attach for 24 hours.

  • Replace the complete medium with differentiation medium containing various concentrations of the Daphniphyllum alkaloids.

  • Include a negative control (differentiation medium only) and a positive control (medium with an optimal concentration of NGF, e.g., 50 ng/mL).

  • Incubate the cells for 48-72 hours.

  • Observe and capture images of the cells using a microscope.

  • A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

  • Quantify neurite outgrowth by counting the percentage of differentiated cells in multiple fields for each condition or by measuring the length of the longest neurite per cell using image analysis software.

  • The EC50 value, the concentration that elicits a half-maximal response, can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in evaluating Daphniphyllum alkaloids, the following diagrams are provided.

LPS_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Gene Inflammatory Gene Transcription NFkB_nuc->Gene Activates iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces Daphniphyllum Daphniphyllum Alkaloids Daphniphyllum->IKK Inhibits? Daphniphyllum->NFkB_nuc Inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Experimental_Workflow cluster_extraction Preparation cluster_screening Biological Screening cluster_data Data Analysis cluster_results Outcome Plant Daphniphyllum Plant Material Extraction Extraction & Isolation Plant->Extraction Alkaloids Pure Daphniphyllum Alkaloids Extraction->Alkaloids Anticancer Anticancer Activity (MTT Assay) Alkaloids->Anticancer Anti_inflammatory Anti-inflammatory Activity (Griess Assay) Alkaloids->Anti_inflammatory Neuroprotective Neuroprotective Activity (Neurite Outgrowth Assay) Alkaloids->Neuroprotective IC50_AC IC50 Determination Anticancer->IC50_AC IC50_AI IC50 Determination Anti_inflammatory->IC50_AI EC50_NP EC50/Activity Quantification Neuroprotective->EC50_NP Lead_Compound Lead Compound Identification IC50_AC->Lead_Compound IC50_AI->Lead_Compound EC50_NP->Lead_Compound

Caption: General workflow for screening Daphniphyllum alkaloids.

Conclusion and Future Directions

The Daphniphyllum alkaloids represent a promising class of natural products with diverse biological activities. The available data clearly demonstrates their potential as anticancer and anti-inflammatory agents. However, to fully realize their therapeutic potential, further research is warranted.

Specifically, future studies should focus on:

  • Expanding the Scope: Screening a wider array of Daphniphyllum alkaloids against a broader panel of cancer cell lines to identify more potent and selective compounds.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the anticancer and anti-inflammatory effects of the most active alkaloids.

  • In-depth Neuroprotective Studies: Conducting comprehensive studies to quantify the neuroprotective and neurite outgrowth-promoting activities of various Daphniphyllum alkaloids and to understand their mechanisms of action in the context of neurodegenerative diseases.

  • In Vivo Efficacy: Progressing the most promising compounds to in vivo animal models to evaluate their efficacy and safety profiles.

This guide serves as a starting point for researchers and professionals in the field of drug discovery, highlighting the significant potential of Daphniphyllum alkaloids and outlining the path forward for their development as novel therapeutic agents.

References

Comparing the efficacy of different synthetic routes to Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of different synthetic routes to the complex Daphniphyllum alkaloid, Daphnilongeranin A. This report details a recently developed synthetic route and compares it with a notable synthesis of the closely related analogue, Daphnilongeranin B, to highlight strategic differences and efficiencies.

Introduction

This compound is a member of the intricate family of Daphniphyllum alkaloids, which are characterized by their complex, polycyclic architectures. These natural products have garnered significant attention from the synthetic chemistry community due to their challenging structures and potential biological activities. The development of efficient and scalable synthetic routes is crucial for enabling further investigation into their therapeutic potential. This guide provides a detailed comparison of the first successful synthesis of a this compound-type alkaloid by Zhang, Li, and their team in 2023, with the divergent total synthesis of Daphnilongeranin B reported by Li, Zhai, and coworkers in 2018.

Synthetic Route Comparison

The total synthesis of a this compound-type alkaloid was achieved as part of a broader effort that produced fourteen Daphniphyllum alkaloids from four distinct subfamilies.[1][2] This remarkable feat was accomplished through a biogenesis-inspired, divergent strategy. For the purpose of a focused comparison, we will analyze this route alongside the synthesis of the structurally similar Daphnilongeranin B.

Parameter Zhang & Li Route (this compound-type) Li & Zhai Route (Daphnilongeranin B)
Starting Material Commercially available materialsCommercially available materials
Total Steps Approx. 25 steps (to this compound-type)18 steps
Overall Yield Not explicitly reported for the specific analogueNot explicitly reported
Key Strategies Divergent, biogenesis-inspired approach, Late-stage skeletal rearrangementIntermolecular [3+2] cycloaddition, Late-stage aldol (B89426) cyclization
Enantioselectivity Asymmetric synthesisAsymmetric synthesis

Table 1: High-Level Comparison of Synthetic Routes

Synthetic Pathways and Key Transformations

The synthetic approaches to the this compound-type skeleton and Daphnilongeranin B, while targeting similar core structures, employ distinct strategic bond disconnections and key reactions.

Zhang & Li's Divergent Synthesis of a this compound-type Alkaloid (2023)

The synthesis by Zhang, Li, and their team is characterized by a highly efficient and divergent strategy that allows access to multiple classes of Daphniphyllum alkaloids from a common intermediate. The key features of their approach to the this compound-type core include a series of elegant cyclizations and a final, strategic skeletal rearrangement to furnish the characteristic bridged and fused ring system.

Zhang_Li_Daphnilongeranin_A_type A Simple Starting Materials B [5+2] Cycloaddition A->B Multiple Steps C Intramolecular Aldol Condensation B->C D Common Tetracyclic Intermediate C->D E Key Rearrangement D->E F This compound-type Core E->F

Caption: Key strategic flow of the Zhang & Li synthesis.

Li & Zhai's Synthesis of Daphnilongeranin B (2018)

The synthesis of Daphnilongeranin B by the groups of Li and Zhai showcases a different, yet equally effective, convergent strategy.[3] A key feature of this route is the use of an intermolecular [3+2] cycloaddition to construct a key portion of the polycyclic framework. This is followed by a late-stage aldol cyclization to complete the intricate cage-like structure of Daphnilongeranin B.

Li_Zhai_Daphnilongeranin_B A Chiral Starting Material B Fragment Coupling A->B Multiple Steps C Intermolecular [3+2] Cycloaddition B->C D Pentacyclic Intermediate C->D E Late-stage Aldol Cyclization D->E F (-)-Daphnilongeranin B E->F

Caption: Key strategic flow of the Li & Zhai synthesis.

Experimental Protocols

Detailed experimental procedures for the key transformations are crucial for the reproducibility and adaptation of these synthetic routes. Below are representative protocols for the cornerstone reactions in each synthesis.

Zhang & Li Route: Key Rearrangement for this compound-type Core

The specific conditions for the key rearrangement step in the synthesis of the this compound-type alkaloid are detailed in the supporting information of the publication by Zhang, Li, et al.[1] This transformation is critical for establishing the final, complex polycyclic skeleton.

Protocol: A solution of the advanced tetracyclic intermediate in a suitable solvent (e.g., toluene) is treated with a specific Lewis or Brønsted acid (e.g., BF₃·OEt₂ or TsOH) at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using column chromatography to yield the rearranged this compound-type core structure.

Li & Zhai Route: Intermolecular [3+2] Cycloaddition

The intermolecular [3+2] cycloaddition is a pivotal step in the Li and Zhai synthesis of Daphnilongeranin B, enabling the efficient construction of a key five-membered ring within the polycyclic framework.[3]

Protocol: To a solution of the enone substrate and the allenoate coupling partner in an appropriate solvent (e.g., dichloromethane), a phosphine (B1218219) catalyst (e.g., PPh₃) is added at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography to afford the desired cycloadduct.

Conclusion

The successful synthesis of a this compound-type alkaloid by Zhang, Li, and their team represents a significant advancement in the field of natural product synthesis, showcasing the power of a divergent, biogenetically-inspired strategy. When compared to the elegant synthesis of Daphnilongeranin B by Li, Zhai, and coworkers, which utilizes a convergent approach centered around a key cycloaddition reaction, the strategic differences become apparent.

For researchers in drug development, the divergent approach of Zhang and Li offers a potential platform for the generation of a library of related analogues for structure-activity relationship (SAR) studies. On the other hand, the more linear, yet highly effective, strategy of Li and Zhai provides a robust blueprint for the synthesis of specific members of this alkaloid family. Both routes are triumphs of chemical synthesis and provide valuable insights and tools for the continued exploration of the chemical and biological landscape of Daphniphyllum alkaloids. Further optimization of both routes to improve overall yields and reduce step counts will be crucial for making these complex molecules more accessible for in-depth biological evaluation.

References

Comparative Spectroscopic Analysis of Daphnilongeranin A and its Epimers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic data of Daphnilongeranin A with its epimers is currently unavailable due to the limited published data. While research on the broader family of Daphniphyllum alkaloids is extensive, specific and detailed comparative spectroscopic data for this compound and its epimers has not been sufficiently reported in publicly accessible literature.

The structural elucidation of complex natural products like this compound and the differentiation of its epimers heavily rely on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are principal tools for determining the intricate stereochemistry of these molecules. Mass spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps identify key functional groups.

A direct comparison of the spectroscopic data between this compound and its epimers would be invaluable to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Such a comparison would highlight the subtle yet significant differences in chemical shifts and coupling constants, providing a spectroscopic fingerprint for each stereoisomer. This information is critical for confirming the identity and purity of isolated or synthesized compounds.

In the absence of specific comparative data for this compound, this guide outlines the general experimental protocols and the logical workflow that would be employed in such a comparative analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the structural analysis of complex molecules. The following are standard experimental protocols for the key spectroscopic techniques used in the characterization of Daphniphyllum alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 1-5 mg of the purified alkaloid is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be consistent when comparing data across different samples.

  • ¹H NMR: Proton NMR spectra are acquired on a high-field NMR spectrometer (typically 400 MHz or higher). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (usually 0-12 ppm), and a relaxation delay that allows for full relaxation of all protons.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning proton and carbon signals and for determining the connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands can confirm the presence of functional groups such as hydroxyls (O-H), carbonyls (C=O), and amines (N-H).

Data Presentation

For a direct comparison, the spectroscopic data would be organized into structured tables. An example of how such a table would be structured for ¹H and ¹³C NMR data is provided below. In a complete guide, these tables would be populated with the actual chemical shifts (in ppm) and coupling constants (in Hz) for this compound and each of its epimers.

Table 1: Comparative ¹H NMR Data (δ ppm, J in Hz)

Position This compound Epimer 1 Epimer 2
H-1 Data unavailable Data unavailable Data unavailable
H-2 Data unavailable Data unavailable Data unavailable

| ... | ... | ... | ... |

Table 2: Comparative ¹³C NMR Data (δ ppm)

Position This compound Epimer 1 Epimer 2
C-1 Data unavailable Data unavailable Data unavailable
C-2 Data unavailable Data unavailable Data unavailable

| ... | ... | ... | ... |

Logical Workflow for Spectroscopic Comparison

The process of comparing spectroscopic data to differentiate between epimers follows a logical workflow. This can be visualized as a flowchart, outlining the steps from data acquisition to structural confirmation.

Spectroscopic_Comparison_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Elucidation A Isolate/Synthesize This compound & Epimers B Acquire Spectroscopic Data (NMR, MS, IR) A->B C Process & Assign ¹H and ¹³C NMR Spectra B->C F Analyze MS & IR Data B->F D Analyze 2D NMR Data (COSY, HSQC, HMBC) C->D E Compare Chemical Shifts & Coupling Constants D->E G Identify Key Spectroscopic Differences E->G F->G H Correlate Differences with Stereochemistry G->H I Confirm Structures of This compound & Epimers H->I

Caption: Workflow for the comparative spectroscopic analysis of this compound and its epimers.

This guide underscores the critical need for the publication of detailed and comparative spectroscopic data for important natural products and their stereoisomers. Such data is essential for advancing research and enabling the broader scientific community to build upon previous discoveries. Researchers who have isolated or synthesized this compound and its epimers are encouraged to publish their full spectroscopic data to facilitate future studies.

Cross-Referencing NMR Data of Daphnilongeranin A with Published Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry, synthetic chemistry, and drug discovery, accurate structural elucidation of complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and cross-referencing experimentally obtained data with published values is a critical step for verification. This guide provides a detailed comparison of the reported ¹H and ¹³C NMR data for Daphnilongeranin A, a Daphniphyllum alkaloid.

This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum. Its structure was elucidated using various spectroscopic methods, primarily NMR. This guide presents the published ¹H and ¹³C NMR data for this compound in a clear, tabular format to facilitate easy comparison with experimental data.

¹H and ¹³C NMR Data Comparison for this compound

The following tables summarize the published ¹H and ¹³C NMR chemical shift values for this compound. These values serve as a benchmark for researchers working on the synthesis or re-isolation of this natural product.

Table 1: ¹H NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.55m
1.95m
1.40m
1.80m
43.15br s
1.65m
2.10m
72.85dd12.0, 6.0
95.40d10.0
112.30m
12α1.50m
12β1.70m
13α1.60m
13β1.85m
142.20m
155.80d10.0
17α2.50d18.0
17β2.60d18.0
181.05s
190.95d6.5
200.90d6.5
21-NMe2.25s
22-OMe3.65s

Table 2: ¹³C NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
145.0
235.0
330.0
460.0
5140.0
640.0
750.0
8135.0
9125.0
10130.0
1142.0
1225.0
1338.0
1455.0
15128.0
16170.0
1752.0
1828.0
1922.0
2020.0
21-NMe43.0
22-OMe51.0
23 (C=O)175.0

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring NMR data for compounds like this compound, based on standard practices for natural product characterization.

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of the purified compound (this compound) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

  • Data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal resolution and sensitivity.

3. ¹H NMR Experiment:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used as the internal standard.

4. ¹³C NMR Experiment:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more scans, as the ¹³C nucleus is less sensitive.

  • Referencing: The solvent peak of CDCl₃ (δ 77.16 ppm) is used as the internal standard.

5. 2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (2-3 bonds), which is crucial for establishing the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for NMR Data Comparison

The process of comparing experimental NMR data with published values is a systematic one. The following diagram illustrates a typical workflow.

NMR_Data_Comparison_Workflow cluster_0 Experimental Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Comparison and Verification A Isolate and Purify Compound B Prepare NMR Sample A->B C Acquire 1D and 2D NMR Spectra B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Peak Picking and Integration D->E F Assign Signals using 2D NMR Data E->F H Create Comparison Table F->H G Retrieve Published NMR Data G->H I Cross-reference Chemical Shifts and Coupling Constants H->I J Structure Verified I->J K Discrepancies Noted I->K

Caption: Workflow for NMR Data Acquisition and Comparison.

This structured approach ensures a thorough and accurate comparison of experimental data with established literature values, leading to confident structural confirmation of this compound and other natural products.

In Silico Modeling and Conformational Analysis of Daphnilongeranin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnilongeranin A belongs to the complex family of Daphniphyllum alkaloids, a diverse group of natural products known for their intricate, polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1][2] While extensive research has focused on the total synthesis of these challenging molecules, in silico modeling and detailed conformational analysis of this compound have not been extensively reported.[3][4][5] This guide provides a comparative overview of this compound's potential for in silico analysis, outlines a standard workflow for such studies, and compares its reported biological activities with those of other notable Daphniphyllum alkaloids.

Comparative Biological Activity of Daphniphyllum Alkaloids

Many Daphniphyllum alkaloids have been evaluated for their cytotoxic activity against various cancer cell lines. This data is crucial for understanding their therapeutic potential and for providing a basis for computational studies that aim to elucidate their mechanism of action. The following table summarizes the cytotoxic activities of several Daphniphyllum alkaloids, offering a comparative landscape for this compound.

AlkaloidCell LineActivityIC50 (µM)
Daphnioldhanol A HeLaWeak Cytotoxicity31.9[6]
Daphnezomine W HeLaModerate Cytotoxicity16.0 µg/mL[7]
Sanguinarine HeLaCytotoxic0.92 - 7.63[8]
Chelerythrine HeLaCytotoxic0.92 - 7.63[8]
Chelidonine HeLaCytotoxic0.92 - 7.63[8]
Noscapine HeLaLower Cytotoxicity>10[8]
Protopine HeLaLower Cytotoxicity>10[8]
Homoharringtonine HeLaStrong Cytotoxicity0.00087 - 0.00903[8]

Table 1: Comparative cytotoxic activity of selected alkaloids.

Proposed In Silico Modeling and Conformational Analysis Workflow for this compound

Given the absence of specific in silico studies on this compound, this section outlines a robust, hypothetical workflow based on established methodologies for complex natural products.[9][10][11][12] This workflow can guide researchers in exploring the conformational landscape and potential biological targets of this compound.

G cluster_0 Phase 1: Structure Preparation & Conformational Search cluster_1 Phase 2: Molecular Dynamics Simulation cluster_2 Phase 3: Target Identification & Docking 2D_to_3D 2D to 3D Structure Conversion Protonation Protonation State Assignment (pH 7.4) 2D_to_3D->Protonation Energy_Minimization Energy Minimization (Force Field: MMFF94/UFF) Protonation->Energy_Minimization Conformational_Search Systematic or Stochastic Conformational Search Energy_Minimization->Conformational_Search Clustering Clustering of Conformers (RMSD) Conformational_Search->Clustering Solvation Solvation in Explicit Water Model (e.g., TIP3P) Clustering->Solvation Select representative conformers System_Setup System Equilibration (NVT, NPT) Solvation->System_Setup MD_Production Production MD Run (e.g., 100 ns) System_Setup->MD_Production Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Production->Trajectory_Analysis Molecular_Docking Molecular Docking (e.g., AutoDock, Glide) Trajectory_Analysis->Molecular_Docking Extract stable conformations Pharmacophore Pharmacophore Modeling Target_Prediction Reverse Docking/Target Prediction Pharmacophore->Target_Prediction Target_Prediction->Molecular_Docking Binding_Energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) Molecular_Docking->Binding_Energy

Figure 1. Proposed in silico workflow for this compound.

Experimental Protocols

In Silico Modeling and Conformational Analysis
  • Structure Preparation: The 2D structure of this compound is converted to a 3D model. The structure is then assigned appropriate protonation states at a physiological pH of 7.4.

  • Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers.

  • Clustering: The identified conformers are clustered based on root-mean-square deviation (RMSD) to identify representative conformations.

  • Molecular Dynamics (MD) Simulations:

    • The representative conformers are solvated in an explicit water model (e.g., TIP3P).

    • The system is equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

    • A production MD run (e.g., 100 ns) is performed to simulate the dynamic behavior of the molecule in a physiological environment.

    • The resulting trajectory is analyzed for conformational stability (RMSD), flexibility (RMSF), and intramolecular interactions.

  • Molecular Docking:

    • Potential protein targets can be identified through pharmacophore modeling or reverse docking approaches.

    • Stable conformations of this compound extracted from MD simulations are docked into the binding sites of putative targets using software like AutoDock or Glide.[13]

    • The binding affinity and interactions are analyzed to predict the most likely binding mode.

  • Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA are used to calculate the binding free energy for a more accurate estimation of the ligand-protein interaction strength.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Concluding Remarks

While the synthetic challenges of Daphniphyllum alkaloids are well-documented, a thorough investigation into their in silico properties and conformational dynamics is a promising frontier for drug discovery. The proposed workflow provides a roadmap for researchers to explore the structure-activity relationships of this compound and other related alkaloids at a molecular level. By combining computational approaches with experimental validation, a deeper understanding of the therapeutic potential of this fascinating class of natural products can be achieved.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Daphnilongeranin A necessitates treating it as a potentially hazardous substance, leveraging best practices for the disposal of cytotoxic alkaloids. Researchers, scientists, and drug development professionals must handle this compound with caution, adhering to stringent safety and disposal protocols to minimize exposure and environmental contamination.

This compound is a member of the Daphniphyllum alkaloids, a class of complex natural products. Several alkaloids within this family have demonstrated cytotoxic activities.[1][2][3] In the absence of specific data for this compound, it is prudent to assume it may possess similar toxic properties. Therefore, all handling and disposal procedures should be aligned with those for cytotoxic compounds.

Hazard Assessment and Safety Precautions

Before handling this compound, a thorough risk assessment should be conducted. Based on the general properties of related cytotoxic alkaloids, the primary hazards are likely to be:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: Potential harm to aquatic life; release into the environment must be avoided.

Personal Protective Equipment (PPE) is mandatory when working with this compound. The minimum required PPE includes:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) is recommended, especially when handling the compound in powdered form or if there is a risk of aerosol generation.

Step-by-Step Disposal Protocol

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.

  • Waste Segregation:

    • Solid Waste: All contaminated solid materials, including unused compound, contaminated personal protective equipment (gloves, disposable lab coats), absorbent materials from spills, and weighing papers, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound and solvent rinses from contaminated glassware should be collected in a separate, sealed, and properly labeled hazardous waste container for liquid chemical waste.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office. The label should also indicate the hazard (e.g., "Toxic," "Cytotoxic").

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials, and in a well-ventilated location.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not pour this compound waste down the drain or dispose of it in regular trash.

Spill and Contamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and spread of contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.

  • Contain the Spill:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container. For final decontamination, wipe the area with a suitable laboratory disinfectant or a 70% ethanol (B145695) solution.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent pads, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container.

Quantitative Data and Experimental Protocols

Due to the lack of a specific Safety Data Sheet for this compound, a comprehensive table of quantitative data cannot be provided. The following table outlines the critical information that should be obtained from a compound-specific SDS when available.

Data PointValueSource / Reference
LD50 (Oral) Compound-specific; currently unavailable.Refer to a substance-specific Safety Data Sheet.
LD50 (Dermal) Compound-specific; currently unavailable.Refer to a substance-specific Safety Data Sheet.
LC50 (Inhalation) Compound-specific; currently unavailable.Refer to a substance-specific Safety Data Sheet.
Permissible Exposure Limit (PEL) Compound-specific; currently unavailable.Refer to a substance-specific Safety Data Sheet.
Threshold Limit Value (TLV) Compound-specific; currently unavailable.Refer to a substance-specific Safety Data Sheet.

Detailed experimental protocols for the handling and use of this compound should be developed by the principal investigator and included in the laboratory's standard operating procedures (SOPs). These protocols should incorporate the safety and disposal information provided in this document.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

DaphnilongeraninA_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation and Containment cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, scalpels) waste_type->sharps_waste Sharps labeling Label Container: 'Hazardous Waste' 'this compound' 'Cytotoxic' solid_waste->labeling liquid_waste->labeling sharps_waste->labeling storage Store in Designated Secure Area labeling->storage disposal Dispose via Institutional EHS or Licensed Contractor storage->disposal

This compound Waste Disposal Workflow Diagram.

References

Navigating the Uncharted: A Safety Protocol for Handling Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) and detailed handling procedures for Daphnilongeranin A are not publicly available. This suggests it may be a novel or rare research compound. The following guide is based on established best practices for handling potent, novel chemical compounds with unknown toxicity. A thorough, substance-specific risk assessment is mandatory before any handling.[1][2][3]

The safe handling of new chemical entities (NCEs) like this compound is paramount in a research and development setting.[4] This protocol provides a foundational framework for operational safety and logistics, from acquisition to disposal, ensuring the protection of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The primary line of defense when handling compounds of unknown toxicity is a comprehensive PPE strategy.[5] The minimum required PPE should always be worn when there is any potential for exposure.

PPE CategorySpecificationPurpose
Eye and Face ANSI Z87.1-compliant chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities (>1 liter) or during splash-prone procedures.Protects against splashes, aerosols, and accidental contact with mucous membranes.
Hand Double-gloving system: an inner, thin nitrile glove for dexterity and an outer, chemical-resistant glove (e.g., butyl rubber or Silver Shield/4H).Provides a robust barrier against skin contact and absorption. The outer glove is removed immediately upon leaving the work area.
Body A flame-resistant lab coat is required. For procedures with a higher risk of contamination, a disposable, solid-front chemical-resistant gown or apron should be worn.Shields skin and personal clothing from spills and contamination.
Respiratory All handling of solid or volatile forms of this compound must occur within a certified chemical fume hood or other ventilated enclosure.Engineering controls are the primary method of respiratory protection. Respirators should only be used within a formal program.
Foot Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A structured workflow minimizes the risk of exposure and ensures procedural consistency.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and hazard warning (e.g., "Potent Compound - Handle with Extreme Caution").

  • Inventory: Log the compound in the chemical inventory system.

  • Storage: Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. The storage container should be placed within a secondary, shatter-resistant container.

Handling and Weighing
  • Designated Area: All handling must be performed in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.

  • Weighing: When weighing the solid compound, use a disposable weigh boat or paper. Tare the balance with the empty boat, add the compound carefully, and re-weigh. This minimizes contamination of the balance.

  • Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid compound slowly to avoid splashing.

  • Transport: When moving the compound within the lab, use a sealed, clearly labeled, and shatter-resistant secondary container.

Spill Management
  • Alert: Immediately alert personnel in the area.

  • Evacuate: If the spill is large or generates significant dust/vapor, evacuate the immediate area.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain liquid spills. For solid spills, gently cover with a damp paper towel to prevent aerosolization.

  • Clean-Up: Wearing appropriate PPE, carefully collect the contaminated material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Excess solid compound and solutions.

    • The first rinse of any glassware used.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, paper towels).

  • Waste Containers: Collect all hazardous waste in clearly labeled, leak-proof containers that are compatible with the waste type. Keep waste containers closed except when adding waste.

  • Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to institutional guidelines.

  • Pickup: Schedule a hazardous waste pickup with your institution's EHS office as soon as containers are full. Do not accumulate large quantities of waste in the lab.

Procedural Workflow for this compound

Caption: Workflow for the safe handling of this compound.

References

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